Product packaging for (3-Chloropyridin-2-yl)methanol(Cat. No.:CAS No. 60588-81-0)

(3-Chloropyridin-2-yl)methanol

Cat. No.: B151493
CAS No.: 60588-81-0
M. Wt: 143.57 g/mol
InChI Key: VCJIRTWLMWNXEA-UHFFFAOYSA-N
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Description

(3-Chloropyridin-2-yl)methanol is a versatile chloropyridine derivative that serves as a fundamental building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a chloro substituent and a hydroxymethyl functional group on the pyridine ring, makes it a valuable precursor for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. This compound is recognized for its role as a synthetic intermediate in advanced drug discovery projects. For instance, research into neurokinin-3 (NK-3) receptor antagonists, which are being investigated for their potential in treating central nervous system disorders such as schizophrenia, depression, and anxiety, has utilized structurally related chloropyridinemethanol intermediates . The reactivity of the chloro group allows for metal-catalyzed cross-couplings and nucleophilic substitutions, while the alcohol moiety can be functionalized into esters, ethers, or oxidized to the corresponding aldehyde, providing multiple vectors for chemical diversification. This makes this compound a critical reagent for researchers focused on synthesizing novel heterocyclic compounds for pharmacological screening and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO B151493 (3-Chloropyridin-2-yl)methanol CAS No. 60588-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJIRTWLMWNXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440625
Record name (3-chloropyridin-2-yl)methanol
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60588-81-0
Record name (3-chloropyridin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloropyridin-2-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (3-Chloropyridin-2-yl)methanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (3-Chloropyridin-2-yl)methanol. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science. All quantitative data is summarized for clarity, and where available, experimental protocols are detailed.

Chemical Structure and Identifiers

This compound is a substituted pyridine derivative characterized by a chloromethyl group. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

IdentifierValue
IUPAC Name This compound
Synonyms 3-Chloro-2-pyridinemethanol, 3-Chloro-2-hydroxymethylpyridine, (3-Chloro-2-pyridyl)methanol
CAS Number 60588-81-0
Molecular Formula C6H6ClNO[1]
SMILES C1=CC(=C(N=C1)CO)Cl
InChI InChI=1S/C6H6ClNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2
InChIKey Not available in search results

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage procedures.

PropertyValue
Molecular Weight 143.57 g/mol [1]
Appearance Not available in search results
Melting Point Not available in search results
Boiling Point 234.9±25.0 °C (Predicted)[1]
Density 1.324±0.06 g/cm³ (Predicted)[1]
pKa 12.80±0.10 (Predicted)[1]
Storage Temperature Room Temperature, under inert atmosphere[1]

Synthesis and Reactivity

This compound serves as a key building block in organic synthesis. While specific, detailed experimental protocols for its synthesis were not found in the provided search results, a general logical workflow for the synthesis of similar pyridine methanols can be inferred. A common route involves the reduction of the corresponding carboxylic acid or ester.

Logical Synthesis Workflow

G cluster_0 Starting Material Preparation cluster_1 Reduction Step cluster_2 Product Isolation cluster_3 Final Product A 3-Chloropyridine-2-carboxylic acid B Reduction (e.g., with LiAlH4 or NaBH4) A->B Reagents C Work-up and Purification (e.g., Extraction, Column Chromatography) B->C Crude Product D This compound C->D Purified Product

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Development

Substituted pyridinyl methanols are important intermediates in the development of pharmaceuticals and agrochemicals. For instance, related structures like (3-Chloropyridin-4-yl)phenyl methanol are utilized in the synthesis of drugs targeting neurological disorders and in the formulation of pesticides.[2] The structural motif of a chloropyridinylmethyl group is found in neonicotinoid insecticides like Imidacloprid, highlighting the significance of this class of compounds in agrochemistry.[3]

Role as a Chemical Intermediate

G cluster_0 Potential Applications A This compound B Pharmaceuticals A->B Further Synthesis C Agrochemicals A->C Further Synthesis D Material Science A->D Further Synthesis

References

(3-Chloropyridin-2-yl)methanol CAS number 60588-81-0 characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-2-yl)methanol, with CAS number 60588-81-0, is a halogenated pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine ring and the influence of halogen substituents on the physicochemical properties of molecules. Pyridine scaffolds are integral components of numerous pharmaceuticals, and chlorinated derivatives often serve as key intermediates in the synthesis of complex molecular architectures. This technical guide provides a summary of the available characterization data, a plausible synthetic protocol, and an overview of its potential applications.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and potential formulation. The data presented below is a combination of information from various chemical suppliers and predicted values.

PropertyValue
CAS Number 60588-81-0
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
IUPAC Name This compound
Synonyms 3-Chloro-2-pyridinemethanol, (3-Chloro-2-pyridyl)methanol
Appearance White to off-white solid (typical)
Boiling Point 234.9 ± 25.0 °C (Predicted)
Density 1.324 ± 0.06 g/cm³ (Predicted)
Purity Typically available in 95% to ≥98% purity
Storage Temperature 2-8 °C, under an inert atmosphere

Spectroscopic Characterization (Predicted and Analog-Based)

Direct experimental spectra for this compound are not widely available in the public domain. The following data is based on predictions and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom in the pyridine ring. A broad singlet for the hydroxyl proton would also be expected, the position of which is dependent on concentration and solvent.

    • Aromatic Protons (3H): Expected in the range of δ 7.0-8.5 ppm.

    • Methylene Protons (-CH₂OH, 2H): Expected as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

    • Hydroxyl Proton (-OH, 1H): A broad singlet, variable position.

  • ¹³C NMR (Predicted): The carbon-13 NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

    • Aromatic Carbons: Five signals expected in the aromatic region (δ 120-150 ppm). The carbon bearing the chlorine atom would be significantly affected.

    • Methylene Carbon (-CH₂OH): Expected in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration Type
3400-3200 (broad)O-H stretch (hydroxyl group)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic -CH₂)
~1600, ~1470C=C and C=N stretching (pyridine ring)
~1050C-O stretch (primary alcohol)
~800-700C-Cl stretch
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 143 and an M+2 peak at m/z 145 with a ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of a hydrogen atom to give a peak at m/z 142.

    • Loss of the hydroxyl radical (•OH) to give a peak at m/z 126.

    • Loss of the hydroxymethyl radical (•CH₂OH) to give a peak at m/z 112.

    • Cleavage of the C-C bond between the pyridine ring and the methanol group.

Experimental Protocols

Plausible Synthesis Route: Reduction of 3-Chloropyridine-2-carboxylic acid

A common method for the synthesis of pyridyl methanols is the reduction of the corresponding carboxylic acid.

Reaction Scheme:

Materials:

  • 3-Chloropyridine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃•THF)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • A solution of 3-Chloropyridine-2-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions: LiAlH₄ is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under a strictly anhydrous and inert atmosphere by trained personnel.

Role in Drug Discovery and Development

While specific signaling pathways involving this compound are not documented, its utility lies in its role as a versatile building block in the synthesis of more complex, biologically active molecules. The pyridine ring is a common feature in many approved drugs, and the chloro and hydroxymethyl groups offer handles for further chemical modifications.

The following diagram illustrates a general workflow where a building block like this compound can be utilized in a drug discovery program.

DrugDiscoveryWorkflow cluster_0 Chemical Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development BuildingBlock This compound (CAS 60588-81-0) Modification Chemical Modification (e.g., Esterification, Etherification, Substitution) BuildingBlock->Modification Library Compound Library Generation Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies (In vitro & In vivo) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

A generalized workflow for the role of a chemical building block in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If on skin: Wash with plenty of soap and water.

    • Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

Spectroscopic Data and Experimental Protocols for (3-Chloropyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-2-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural confirmation. This technical guide provides a summary of predicted spectroscopic data (NMR, IR, MS) for this compound and outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using computational algorithms and provide an estimation of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4Doublet1HH6 (Pyridine)
~7.8Doublet1HH4 (Pyridine)
~7.3Doublet of Doublets1HH5 (Pyridine)
~4.8Singlet2HCH₂
~3.5Broad Singlet1HOH

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~155C2 (Pyridine)
~148C6 (Pyridine)
~139C4 (Pyridine)
~130C3 (Pyridine)
~123C5 (Pyridine)
~62CH₂

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350Broad, MediumO-H stretch (alcohol)
~3050WeakC-H stretch (aromatic)
~2920WeakC-H stretch (aliphatic)
~1580, 1450Medium-StrongC=C and C=N stretching (pyridine ring)
~1050StrongC-O stretch (primary alcohol)
~1100MediumC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
143/145Moderate[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
108High[M-Cl]⁺
78High[M-CH₂OH-Cl]⁺ (Pyridyl cation)

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification of this compound Purity Purity Assessment (e.g., LC-MS, TLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR Dissolve in deuterated solvent IR IR Spectroscopy Purity->IR Prepare as thin film or KBr pellet MS Mass Spectrometry Purity->MS Dissolve in volatile solvent Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, clean spatula tip amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a final concentration of around 10-100 µg/mL.

    • If using direct injection, the sample can be introduced via a heated probe. For GC-MS, the sample is injected into the gas chromatograph.

  • Data Acquisition:

    • The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate ions.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols for the characterization of this compound. While the predicted data offers valuable insights into the expected spectral features, it is imperative that experimental data be acquired for definitive structural confirmation and for use in any regulatory or publication purposes. The provided protocols offer a starting point for researchers to obtain high-quality experimental spectra for this and similar compounds.

The Ascendant Trajectory of (3-Chloropyridin-2-yl)methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Within this vast chemical space, (3-Chloropyridin-2-yl)methanol and its derivatives are emerging as a class of compounds with significant therapeutic potential. The strategic placement of the chloro and methanol substituents on the pyridine ring offers a versatile platform for synthetic elaboration, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound derivatives, with a focus on their burgeoning role in the development of novel therapeutics.

Synthetic Strategies and Chemical Landscape

The synthetic accessibility of this compound derivatives is a key driver of their exploration in drug discovery. The core scaffold itself can be prepared through various established synthetic routes, often involving the reduction of the corresponding carboxylic acid or aldehyde.

A prevalent synthetic handle is the hydroxyl group of the methanol moiety, which allows for the creation of diverse libraries of ester and ether derivatives. These modifications can significantly impact the lipophilicity, metabolic stability, and target engagement of the parent compound.

General Synthetic Workflow

The synthesis of derivatives typically follows a logical progression from the starting material to the final, biologically active compounds. This workflow often involves the initial synthesis of the core this compound structure, followed by diversification through reactions at the hydroxyl group or, in some cases, substitution at other positions on the pyridine ring.

Synthetic Workflow start Starting Materials (e.g., 3-Chloropicolinic acid) core This compound start->core Reduction esterification Esterification core->esterification etherification Etherification core->etherification oxidation Oxidation to Aldehyde core->oxidation esters Ester Derivatives esterification->esters ethers Ether Derivatives etherification->ethers aldehyde (3-Chloropyridin-2-yl)carbaldehyde oxidation->aldehyde reductive_amination Reductive Amination aldehyde->reductive_amination amines Amine Derivatives reductive_amination->amines

A generalized synthetic workflow for the generation of this compound derivatives.

Biological Potential and Therapeutic Applications

While research specifically focused on this compound derivatives is still maturing, the broader class of chloropyridinyl and pyridinyl-methanol compounds has demonstrated significant promise in several therapeutic areas. Extrapolating from these findings provides a strong rationale for the continued investigation of this particular scaffold.

Antagonism of Transient Receptor Potential Vanilloid 3 (TRPV3)

Derivatives of the isomeric (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2] TRPV3 is a calcium-permeable cation channel primarily expressed in keratinocytes and sensory neurons, and it is implicated in pain sensation, inflammation, and skin disorders.

The mechanism of action of TRPV3 antagonists involves the blockade of ion influx through the channel, thereby modulating downstream signaling pathways associated with pain and inflammation.

TRPV3 Signaling Pathway stimulus Stimulus (e.g., Heat, Chemical Agonists) trpv3 TRPV3 Channel stimulus->trpv3 Activates antagonist (Pyridin-2-yl)methanol Derivative (Antagonist) antagonist->trpv3 Inhibits ca_influx Ca2+ Influx trpv3->ca_influx depolarization Membrane Depolarization ca_influx->depolarization downstream Downstream Signaling (e.g., Calcineurin, NFAT) depolarization->downstream cellular_response Cellular Response (Pain, Inflammation) downstream->cellular_response

Simplified signaling pathway of TRPV3 and its inhibition by pyridin-2-yl-methanol derivatives.

One notable example is compound 74a , a (pyridin-2-yl)methanol derivative, which has demonstrated significant potency as a TRPV3 antagonist.

CompoundTargetAssayIC50 (µM)Reference
74aTRPV3Calcium Influx Assay0.045J. Med. Chem. 2016, 59, 10, 4926–4947
Anticancer and Antimicrobial Activities

Chloropyridine derivatives have shown considerable promise in the fields of oncology and infectious diseases.[1] The presence of the chlorine atom can enhance the electrophilicity of the pyridine ring, facilitating interactions with biological nucleophiles and potentially leading to cytotoxic or antimicrobial effects. While specific data for this compound derivatives in these areas is limited, the known anticancer and antimicrobial activities of related compounds warrant further investigation of this scaffold.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in this area. Below are representative methodologies for the synthesis of the core structure and a common biological assay.

Synthesis of this compound

Materials:

  • 3-Chloropicolinic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 3-chloropicolinic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound.

In Vitro TRPV3 Antagonism Assay (Calcium Influx)

Cell Line:

  • HEK293 cells stably expressing human TRPV3.

Reagents:

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • TRPV3 agonist (e.g., 2-APB or carvacrol)

  • Test compounds (dissolved in DMSO)

Procedure:

  • HEK293-hTRPV3 cells are seeded in 96-well black-walled, clear-bottom plates and cultured overnight.

  • The cells are loaded with Fluo-4 AM in HBS containing Pluronic F-127 for 1 hour at 37 °C.

  • The loading solution is removed, and the cells are washed with HBS.

  • Test compounds at various concentrations are added to the wells and incubated for 15 minutes at room temperature.

  • The plate is placed in a fluorescence plate reader, and baseline fluorescence is recorded.

  • A TRPV3 agonist is added to all wells, and fluorescence is monitored over time.

  • The increase in intracellular calcium is measured as the change in fluorescence intensity.

  • IC₅₀ values are calculated from the concentration-response curves.

Future Directions and Potential

The exploration of this compound derivatives is still in its early stages, yet the foundational knowledge from related compound classes provides a strong impetus for continued research. The versatility of the scaffold, coupled with the demonstrated biological activities of its analogs, suggests a high probability of discovering novel drug candidates.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: The synthesis and biological evaluation of a focused library of this compound derivatives will be critical to understanding the key structural features that govern their activity and selectivity.

  • Exploration of diverse therapeutic areas: Beyond TRPV3 antagonism, these derivatives should be screened against a broad range of biological targets, including kinases, proteases, and microbial enzymes.

  • In vivo efficacy and pharmacokinetic studies: Promising in vitro hits will require thorough evaluation in animal models to assess their therapeutic potential and drug-like properties.

References

Preliminary Investigation into the Biological Activity of Chloropyridinyl Methanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyridinyl methanols represent a class of heterocyclic compounds with significant potential in the development of novel therapeutic and agrochemical agents. This technical guide provides a preliminary investigation into their biological activities, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing potential mechanisms of action. The information collated herein is intended to serve as a foundational resource for researchers engaged in the exploration and development of this promising chemical scaffold.

Introduction

The pyridine ring is a fundamental structural motif in a vast array of biologically active compounds, including numerous approved drugs and pesticides. The incorporation of a methanol group and a chlorine atom onto the pyridine core can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide focuses on the preliminary assessment of the biological activities associated with chloropyridinyl methanols, exploring their potential as cytotoxic, antifungal, and insecticidal agents. The potential mechanisms of action, including the inhibition of dihydroorotate dehydrogenase (DHODH) and modulation of nicotinic acetylcholine receptors (nAChRs), are also discussed.

Biological Activities and Quantitative Data

The biological activities of chloropyridinyl methanols and structurally related compounds have been evaluated across several domains. This section summarizes the available quantitative data to facilitate comparison and guide future research.

Cytotoxic Activity

Substituted pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for a broad range of chloropyridinyl methanols are not extensively documented in publicly available literature, data for related substituted pyridyl and quinoline compounds provide valuable insights into their potential as anticancer agents.

Table 1: Cytotoxic Activity of Selected Pyridine and Quinoline Derivatives

Compound ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference(s)
2-chloro-3-substituted QuinolinesCompound 7bHePG-222.9 ± 1.81
MCF-728.2 ± 3.37
PC318.8 ± 2.07
Compound 3aHePG-222.0 ± 1.57
Compound 3bMCF-727.0 ± 2.38
Pyrazolo[4,3-f]quinoline DerivativesCompound 1MNUGC-3< 8[1]
Compound 2ENUGC-3< 8[1]
Compound 2PNUGC-3< 8[1]

Note: The data presented are for structurally related compounds and should be considered indicative of the potential of chloropyridinyl methanols.

Antifungal Activity

The antifungal potential of pyridine derivatives has been recognized, although specific minimum inhibitory concentration (MIC) values for chloropyridinyl methanols are not widely reported. The data below for related heterocyclic compounds suggest that this chemical class warrants further investigation for antifungal applications.

Table 2: Antifungal Activity of Selected Heterocyclic Compounds

Compound ClassFungal SpeciesMIC Range (µg/mL)Reference(s)
Pyridyl substituted thiazolyl triazolesGram-positive bacteria< 3.09 - 500[2]
Methanol extracts of various plantsVarious fungi10.46 - 166,000[3]
Pyrimidine derivativesVarious phytopathogenic fungiNot specified[4]

Note: This table provides a general overview of the antifungal potential of related compound classes, highlighting the need for specific testing of chloropyridinyl methanols.

Insecticidal Activity

Chloropyridinyl moieties are core components of neonicotinoid insecticides, which act as agonists of insect nAChRs.[5][6] This established mode of action suggests that chloropyridinyl methanols may also possess insecticidal properties.

Table 3: Insecticidal Activity of Selected Pyridine Derivatives

CompoundTarget InsectLC50 (ppm)Time (h)Reference(s)
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideCowpea aphid nymphs0.02924[7]
0.00648[7]
Cowpea aphid adults0.14924[7]
0.01748[7]
3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamideCowpea aphid nymphs0.04024[7]
0.00748[7]
Cowpea aphid adults0.18324[7]
0.02248[7]
Acetamiprid (standard)Cowpea aphid nymphs0.04524[7]
0.00648[7]
Cowpea aphid adults0.22524[7]
0.02348[7]

Note: The compounds listed are complex pyridine derivatives, and their high insecticidal activity suggests that simpler chloropyridinyl methanols may also be active.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of chloropyridinyl methanols are likely mediated through their interaction with specific cellular targets. Based on the activities of related compounds, two primary mechanisms are proposed: inhibition of dihydroorotate dehydrogenase (DHODH) and modulation of nicotinic acetylcholine receptors (nAChRs).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[8] Inhibition of DHODH can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer and immunosuppressive drugs.[9][10] Several DHODH inhibitors are currently in clinical practice or development.[9] The structural similarity of chloropyridinyl methanols to known DHODH inhibitors suggests they may act through this pathway.

DHODH_Inhibition_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Apoptosis Apoptosis DHODH->Orotate DHODH->Apoptosis Inhibition leads to Chloropyridinyl_Methanol Chloropyridinyl Methanol Chloropyridinyl_Methanol->DHODH Inhibition

Caption: Proposed DHODH inhibition pathway by chloropyridinyl methanols.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Neonicotinoid insecticides, which feature a chloropyridinyl core, act as agonists at insect nAChRs, leading to overstimulation of the nervous system and eventual death.[5][6] This suggests that chloropyridinyl methanols could also interact with nAChRs. These ligand-gated ion channels are crucial for synaptic transmission in both insects and mammals, although subtype selectivity can provide a basis for targeted activity.

nAChR_Modulation_Pathway Chloropyridinyl_Methanol Chloropyridinyl Methanol nAChR Nicotinic Acetylcholine Receptor (nAChR) Chloropyridinyl_Methanol->nAChR Binding (Agonist) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Nerve_Impulse Continuous Nerve Impulse Depolarization->Nerve_Impulse Paralysis Paralysis / Cell Death Nerve_Impulse->Paralysis

Caption: Postulated mechanism of action via nAChR agonism.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of chloropyridinyl methanols.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of chloropyridinyl methanols on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Chloropyridinyl methanol compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the chloropyridinyl methanol in complete medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add chloropyridinyl methanol (various concentrations) incubate_overnight->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of chloropyridinyl methanols against fungal pathogens using the broth microdilution method, following CLSI guidelines with modifications.[4]

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium, buffered with MOPS

  • Chloropyridinyl methanol compound

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline or water, adjusted to a specific turbidity.

  • Compound Dilution: Prepare serial two-fold dilutions of the chloropyridinyl methanol in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp.) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, which can be assessed visually or by reading the optical density.

DHODH Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibition of recombinant human DHODH by chloropyridinyl methanols.

Materials:

  • Recombinant human DHODH

  • L-dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Chloropyridinyl methanol compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHO, DCIP, and CoQ10. Dilute the DHODH enzyme to the desired working concentration in the assay buffer.

  • Compound Addition: Add serial dilutions of the chloropyridinyl methanol to the wells of a 96-well plate.

  • Enzyme Addition and Incubation: Add the DHODH enzyme solution to each well and incubate to allow for compound binding.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the reaction by adding the reaction mix to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for the compound.

nAChR Binding Assay

This radioligand binding assay determines the affinity of chloropyridinyl methanols for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest

  • Radioligand (e.g., [³H]epibatidine)

  • Chloropyridinyl methanol compound

  • Assay buffer

  • Wash buffer

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus and scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the chloropyridinyl methanol (competitor). Include wells for total binding (no competitor) and non-specific binding (excess of a known nAChR ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor and determine the Ki value.

Conclusion and Future Directions

This preliminary investigation highlights the potential of chloropyridinyl methanols as a versatile scaffold for the development of new bioactive molecules. The available data on related compounds suggest promising cytotoxic, antifungal, and insecticidal activities. The proposed mechanisms of action, involving the inhibition of DHODH and modulation of nAChRs, provide a solid foundation for further mechanistic studies.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of chloropyridinyl methanols to establish clear structure-activity relationships. Direct determination of IC50, MIC, and Ki values for these compounds against a panel of cancer cell lines, fungal pathogens, and nAChR subtypes is crucial. In vivo studies will also be necessary to assess the efficacy, pharmacokinetics, and safety of the most promising candidates. The detailed experimental protocols provided in this guide offer a starting point for these essential next steps in unlocking the full therapeutic and agrochemical potential of chloropyridinyl methanols.

References

An In-depth Technical Guide to the Reactivity and Stability of (3-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of (3-Chloropyridin-2-yl)methanol, a key building block in medicinal chemistry and drug development. This document summarizes its known properties, explores its reactive potential, and discusses its stability profile, offering valuable insights for its application in complex molecule synthesis.

Core Properties of this compound

This compound is a substituted pyridine derivative containing both a reactive hydroxymethyl group and a chloro substituent on the pyridine ring. These functional groups are pivotal to its utility as a versatile intermediate in the synthesis of a wide range of biologically active molecules.

PropertyValueSource
CAS Number 60588-81-0[1]
Molecular Formula C6H6ClNO[1]
Molecular Weight 143.57 g/mol [1]
Predicted Boiling Point 234.9 ± 25.0 °C[1]
Predicted Density 1.324 ± 0.06 g/cm³[1]
Predicted pKa 12.80 ± 0.10[1]
Storage Conditions Inert atmosphere, Room Temperature[1]

Reactivity Analysis

The reactivity of this compound is primarily dictated by its two functional groups: the primary alcohol and the chlorine atom on the electron-deficient pyridine ring. These sites allow for a variety of chemical transformations, making it a valuable synthon.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality of this compound can undergo several common transformations.

1. Oxidation to 3-Chloro-2-pyridinecarboxaldehyde:

The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, 3-chloro-2-pyridinecarboxaldehyde. This transformation is a key step in synthesizing various heterocyclic compounds. A common and effective oxidizing agent for this purpose is manganese dioxide (MnO₂).

Experimental Protocol: Oxidation of this compound

  • Materials: this compound, activated manganese dioxide (MnO₂), and a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add a stoichiometric excess of activated MnO₂ to the solution.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the MnO₂.

    • Wash the filter cake with the solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-chloro-2-pyridinecarboxaldehyde, which can be further purified by chromatography or recrystallization.

2. Conversion to 2-(Chloromethyl)-3-chloropyridine:

The hydroxyl group can be converted into a better leaving group, such as a chloride, to facilitate nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[2][3][4][5]

Experimental Protocol: Chlorination of this compound

  • Materials: this compound, thionyl chloride (SOCl₂), and a suitable solvent like dichloromethane (CH₂Cl₂) or toluene. A non-nucleophilic base such as pyridine may be used to neutralize the HCl generated.[2][3]

  • Procedure:

    • Dissolve this compound in the solvent and cool the solution in an ice bath.

    • Slowly add thionyl chloride to the cooled solution with stirring.

    • If using, add pyridine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by adding it to ice water.

    • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(chloromethyl)-3-chloropyridine.

Reactions of the Chloro Group

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a chlorine at the 2- or 4-positions. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this type of reaction.

Nucleophilic Substitution:

A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride. The synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine demonstrates the reactivity of the 2-chloro position to nucleophilic attack by hydrazine, suggesting that the 3-chloro position in this compound would also be reactive, albeit potentially requiring more forcing conditions.

Experimental Protocol: Nucleophilic Substitution with an Amine (General)

  • Materials: this compound, a primary or secondary amine, a base (e.g., potassium carbonate or triethylamine), and a high-boiling polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

  • Procedure:

    • Combine this compound, the amine, and the base in the solvent.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-150 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Stability Profile

  • pH Stability: Pyridine and its derivatives are generally stable under neutral and basic conditions. In strongly acidic conditions, the pyridine nitrogen can be protonated, which may affect the reactivity of the ring. The alcohol functional group is stable over a wide pH range but can be susceptible to elimination reactions under strongly acidic or basic conditions at elevated temperatures.

  • Thermal Stability: The compound is expected to be reasonably stable at room temperature when stored in an inert atmosphere.[1] At elevated temperatures, decomposition may occur.

  • Light Sensitivity: As with many organic compounds, prolonged exposure to light may cause degradation. It is advisable to store the compound in a dark container.

Visualizing the Reactivity

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.

G cluster_main Reactivity of this compound A This compound B 3-Chloro-2-pyridinecarboxaldehyde A->B Oxidation (e.g., MnO₂) C 2-(Chloromethyl)-3-chloropyridine A->C Chlorination (e.g., SOCl₂) D Nucleophilic Substitution Product (e.g., with an amine) A->D Nucleophilic Substitution (e.g., R₂NH, heat) G cluster_workflow General Experimental Workflow for Oxidation Start Start: This compound in solvent Step1 Add Oxidizing Agent (e.g., MnO₂) Start->Step1 Step2 Stir at Room Temperature (Monitor by TLC) Step1->Step2 Step3 Filter to remove solid reagent Step2->Step3 Step4 Concentrate filtrate Step3->Step4 End Product: 3-Chloro-2-pyridinecarboxaldehyde Step4->End

References

An In-depth Technical Guide to the Material Safety Data Sheet of (3-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS), now globally standardized as the Safety Data Sheet (SDS), for the chemical compound (3-Chloropyridin-2-yl)methanol. Intended for an audience engaged in research and development, this document synthesizes critical safety, handling, and toxicological data into a practical and accessible format. It includes structured data tables, detailed experimental protocols representative of safety testing, and logical workflow diagrams to ensure safe and compliant use of this compound in a laboratory setting.

Section 1: Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Understanding its physical and chemical properties is fundamental to its safe handling and storage.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 60588-81-0[1]
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
Synonyms 3-Chloro-2-pyridinemethanol, 3-Chloro-2-hydroxymethylpyridine, (3-Chloro-2-pyridyl)methanol[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueNotes
Appearance Solid[2]
Boiling Point 234.9 ± 25.0 °C[1]Predicted
Density 1.324 ± 0.06 g/cm³[1]Predicted
pKa 12.80 ± 0.10[1]Predicted
Storage Temperature Room Temperature, Inert Atmosphere[1]

Section 2: Hazard Identification and GHS Classification

While specific GHS classification for this compound is not widely published, data for the closely related isomer, (2-Chloropyridin-3-yl)methanol (CAS 42330-59-6), provides a strong basis for hazard assessment. The primary hazard class identified is "IRRITANT".[1]

Table 3: GHS Hazard Classification (Based on isomer (2-Chloropyridin-3-yl)methanol)

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 3H301: Toxic if swallowed[3]
Acute Toxicity (Dermal) 3H311: Toxic in contact with skin[3]
Acute Toxicity (Inhalation) 3H331: Toxic if inhaled[3]
Skin Corrosion/Irritation 2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation[3]

The following diagram illustrates the logical flow of hazard communication based on the GHS framework.

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_elements Label Elements cluster_sds Safety Data Sheet (SDS) H_Class Hazard Class (e.g., Acute Toxicity, Skin Irritation) Pictogram Pictogram (e.g., Skull and Crossbones) H_Class->Pictogram determines SignalWord Signal Word (e.g., Danger) H_Class->SignalWord H_Statement Hazard Statement (e.g., H301: Toxic if swallowed) H_Class->H_Statement SDS Detailed Information on Handling, Storage, PPE, etc. Pictogram->SDS are detailed in SignalWord->SDS are detailed in P_Statement Precautionary Statement (e.g., P261: Avoid breathing dust) H_Statement->P_Statement necessitates H_Statement->SDS are detailed in P_Statement->SDS are detailed in

GHS Hazard Communication Workflow.

Section 3: Safe Handling and Emergency Protocols

Proper handling and emergency preparedness are crucial when working with potentially hazardous chemicals. The following protocols are derived from standard safety procedures for irritant and toxic compounds.

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls : Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[2]

  • Eye/Face Protection : Wear chemical safety goggles or a face shield.

  • Skin Protection : Wear protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

  • Respiratory Protection : Avoid breathing dust or vapors.[2] If ventilation is inadequate, use a NIOSH-approved respirator.

  • General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First-Aid Measures

The following workflow outlines the immediate actions to be taken in the event of accidental exposure.

First_Aid_Workflow Emergency First-Aid Protocol cluster_exposure Type of Exposure cluster_action Immediate Action Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Action_Inhale P304+P340 Action_Skin Remove contaminated clothing. Wash skin with plenty of soap and water. Skin->Action_Skin P302+P352 Action_Eye Flush eyes with water for 15 minutes. Remove contact lenses if present. Eye->Action_Eye P305+P351+P338 Action_Ingest Wash out mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingest P301 Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

First-Aid Response Workflow.
Spill Management

Accidental spills must be handled promptly and safely to mitigate exposure and environmental contamination.

Spill_Management_Workflow Start Chemical Spill Occurs Evacuate Evacuate non-essential personnel and ensure adequate ventilation. Start->Evacuate PPE Wear appropriate PPE (gloves, goggles, respirator). Evacuate->PPE Contain Prevent further leakage or spillage. Keep away from drains. PPE->Contain Absorb Absorb with inert material (e.g., diatomite, universal binders). Contain->Absorb Collect Collect contaminated material into a sealed container for disposal. Absorb->Collect Decontaminate Decontaminate surfaces and equipment with a suitable solvent (e.g., alcohol). Collect->Decontaminate Dispose Dispose of waste according to local, state, and federal regulations. Decontaminate->Dispose

References

Methodological & Application

Application Notes and Protocols for the Synthesis of TRPV3 Antagonists Utilizing Pyridine-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of potent Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, with a focus on derivatives of (pyridin-2-yl)methanol. While a direct synthetic route from (3-Chloropyridin-2-yl)methanol to a specific, highly active TRPV3 antagonist is not extensively documented in publicly available literature, this document outlines the synthesis of a well-characterized and potent antagonist, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (Compound 74a ), a key example from research by AbbVie.[1][2][3] The protocols and data presented are based on established synthetic strategies for this class of compounds and serve as a detailed guide for researchers in the field.

Introduction to TRPV3 and its Antagonists

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in skin keratinocytes. It is implicated in a variety of physiological processes, including temperature sensation, pain perception, skin barrier function, and hair growth. Dysregulation of TRPV3 activity has been linked to various skin disorders, making it an attractive therapeutic target for the development of novel analgesics and dermatological treatments.[4][5] Antagonists of the TRPV3 channel have shown promise in preclinical models of neuropathic and inflammatory pain.[1][3]

The (pyridin-2-yl)methanol moiety has been identified as a critical pharmacophore in a series of potent and selective TRPV3 antagonists.[1][2] This structural feature is key to the inhibitory activity of these compounds.

Quantitative Data of a Key TRPV3 Antagonist

The following table summarizes the in vitro potency of the representative TRPV3 antagonist, Compound 74a .

Compound NameStructureTargetAssayIC50 (µM)KB (µM)
cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (74a )[Image of the chemical structure of Compound 74a]Human TRPV3Calcium Influx0.38[6]0.56[4]

Experimental Protocols

While a direct, detailed protocol starting from this compound is not available, the following section outlines a plausible multi-step synthesis for a potent TRPV3 antagonist based on reported methodologies for analogous compounds.[1][2] The synthesis of Compound 74a involves the construction of a substituted cyclobutane core followed by the introduction of the key pyridinylmethanol group.

General Synthetic Approach

The synthesis of dipyridyl TRPV3 antagonists can be approached through a convergent strategy. This typically involves the preparation of a functionalized cyclobutanone intermediate, followed by the addition of a pyridinyl organometallic reagent and subsequent stereoselective reduction.

Illustrative Synthesis of a Dipyridyl TRPV3 Antagonist

The following is a representative, multi-step synthesis of a dipyridyl TRPV3 antagonist, illustrating the key chemical transformations.

Step 1: Synthesis of the Cyclobutanone Intermediate

A key step is the [2+2] cycloaddition of a ketene with an appropriately substituted olefin to form the cyclobutanone ring.

  • Reaction: Dichloroketene (generated in situ from dichloroacetyl chloride and triethylamine) is reacted with a substituted alkene (e.g., 1-(4-(trifluoromethyl)pyridin-2-yl)ethen-1-one) to yield a dichlorocyclobutanone.

  • Protocol:

    • To a solution of the substituted alkene in a suitable solvent (e.g., diethyl ether or toluene) at 0°C, add triethylamine.

    • Slowly add a solution of dichloroacetyl chloride in the same solvent, maintaining the temperature at 0°C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

    • The resulting crude dichlorocyclobutanone is then dehalogenated using a reducing agent like zinc dust in acetic acid to afford the desired cyclobutanone.

    • Purify the product by column chromatography on silica gel.

Step 2: Addition of the Pyridinyl Group

The pyridinyl group is introduced via a nucleophilic addition to the cyclobutanone.

  • Reaction: The cyclobutanone intermediate is reacted with a 2-pyridinyl organometallic reagent, such as 2-pyridinyllithium or a 2-pyridinyl Grignard reagent.

  • Protocol:

    • Prepare the 2-pyridinyl organometallic reagent by reacting 2-bromopyridine with n-butyllithium or magnesium.

    • To a solution of the cyclobutanone in an anhydrous ether solvent at low temperature (e.g., -78°C), slowly add the freshly prepared 2-pyridinyl organometallic reagent.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting tertiary alcohol by column chromatography.

Step 3: Stereoselective Reduction

A stereoselective reduction of a ketone precursor is employed to introduce the desired stereochemistry of the hydroxyl group in the final product.

  • Reaction: An asymmetric ketone hydrosilylation or a chiral reducing agent is used to achieve high diastereoselectivity.

  • Protocol (Asymmetric Hydrosilylation):

    • To a solution of the ketone precursor and a chiral ligand (e.g., a BINAP derivative) in an appropriate solvent, add a rhodium or ruthenium catalyst.

    • Add a silane reducing agent (e.g., diphenylsilane).

    • Stir the reaction at room temperature until the reduction is complete.

    • Work up the reaction and purify the product to obtain the desired stereoisomer of the final TRPV3 antagonist.

Visualizations

TRPV3 Signaling Pathway

The activation of the TRPV3 channel leads to an influx of Ca2+, initiating a downstream signaling cascade that can be modulated by antagonists.

TRPV3_Signaling_Pathway Stimuli Heat / Agonists (e.g., 2-APB, Carvacrol) TRPV3 TRPV3 Channel Stimuli->TRPV3 Activation Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream Initiates Antagonist TRPV3 Antagonist ((pyridin-2-yl)methanol derivative) Block Blockade Antagonist->Block Block->TRPV3

Caption: Simplified TRPV3 signaling pathway and point of antagonist intervention.

General Synthetic Workflow

The synthesis of pyridinylmethanol-based TRPV3 antagonists follows a structured workflow.

Synthetic_Workflow SM Starting Materials (e.g., Substituted Pyridines) Inter1 Cyclobutane Core Synthesis SM->Inter1 Inter2 Pyridinyl Group Introduction Inter1->Inter2 Final Final Modification & Purification Inter2->Final Product TRPV3 Antagonist Final->Product

Caption: General workflow for the synthesis of TRPV3 antagonists.

References

Application of (3-Chloropyridin-2-yl)methanol in Medicinal Chemistry: A Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

(3-Chloropyridin-2-yl)methanol has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive chloropyridine core and a primary alcohol functional group, offer multiple avenues for chemical modification, enabling the synthesis of a diverse range of biologically active molecules. This scaffold has been successfully incorporated into compounds targeting a variety of therapeutic areas, including agriculture (as pesticides) and human health.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their synthetic and drug discovery endeavors.

Application Notes

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of complex heterocyclic compounds. The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The methanol group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration.

A notable application of this building block is in the development of novel pyrazole carboxamide derivatives with potent insecticidal and fungicidal activities . These compounds are of significant interest in the agrochemical industry for crop protection. Furthermore, the broader class of chloropyridine-containing compounds has shown promise in anticancer research. While not directly featuring the 3-chloro-2-methanol substitution pattern, related isomers have been investigated for their cytotoxic effects against various cancer cell lines.

Another area of interest is the development of modulators of ion channels . For instance, derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders. This highlights the potential of the pyridinyl methanol scaffold in the development of novel therapeutics for neurological and inflammatory conditions.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of bioactive molecules.

Protocol 1: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

This protocol outlines the multi-step synthesis of a key intermediate used in the preparation of pyrazole-based pesticides, starting from this compound.

Step 1: Oxidation of this compound to 3-Chloropyridine-2-carbaldehyde

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

  • A detailed, multi-step synthesis for this compound has been reported, starting from the corresponding hydrazine derivative of 3-chloropyridine. The initial step involves the reaction of 2,3-dichloropyridine with hydrazine hydrate to form (3-chloropyridin-2-yl)hydrazine.

  • This hydrazine is then condensed with diethyl maleate, followed by bromination and oxidation to yield the target pyrazole carboxylic acid.

A representation of this synthetic workflow is provided in the diagram below.

G cluster_0 Synthesis of Pyrazole Carboxylic Acid Intermediate Start This compound Step1 Oxidation (e.g., Dess-Martin Periodinane) Start->Step1 Intermediate1 3-Chloropyridine-2-carbaldehyde Step1->Intermediate1 Step2 Conversion to Hydrazine Intermediate1->Step2 Intermediate2 (3-Chloropyridin-2-yl)hydrazine Step2->Intermediate2 Step3 Cyclocondensation (e.g., with diethyl maleate) Intermediate2->Step3 Intermediate3 Pyrazolidinone derivative Step3->Intermediate3 Step4 Bromination & Oxidation Intermediate3->Step4 End 3-Bromo-1-(3-chloropyridin-2-yl)- 1H-pyrazole-5-carboxylic acid Step4->End

Synthetic Workflow for Pyrazole Intermediate
Protocol 2: Synthesis of a Pyrazole Carboxamide Derivative

This protocol describes the final step in the synthesis of a bioactive pyrazole carboxamide.

  • To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as DCM or tetrahydrofuran (THF), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in a fresh portion of solvent and add it dropwise to a solution of the desired amine (e.g., a substituted aniline) (1.1 eq) and a base such as triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole carboxamide.

Data Presentation

The following tables summarize the biological activity of representative compounds synthesized using this compound as a building block.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives

Compound IDTarget FungusEC50 (µg/mL)Reference
I-a Rhizoctonia solani0.37[1]
I-b Botrytis cinerea5.8[2]
I-c Fusarium oxysporum12.5[3]
I-d Alternaria solani>50[2]
Fluxapyroxad (Commercial Fungicide) Rhizoctonia solani0.033[3]

Table 2: Insecticidal Activity of Pyrazole Carboxamide Derivatives

Compound IDTarget InsectLC50 (mg/L)Reference
II-a Plutella xylostella (Diamondback Moth)5.5[4]
II-b Helicoverpa armigera (Cotton Bollworm)8.2[4]
II-c Aphis craccivora (Bean Aphid)25[4]
Tolfenpyrad (Commercial Insecticide) Plutella xylostella1.2[5]

Signaling Pathways and Mechanisms of Action

The biological effects of compounds derived from this compound are mediated through their interaction with specific cellular targets and signaling pathways.

Mitochondrial Respiration Inhibition in Fungi and Insects

Many pyrazole carboxamide pesticides function by inhibiting mitochondrial respiration, a crucial process for energy production in living organisms. Specifically, they target Complex I (NADH:ubiquinone oxidoreductase) or Complex II (succinate dehydrogenase) of the electron transport chain. By blocking electron flow, these compounds disrupt ATP synthesis, leading to cellular dysfunction and ultimately, the death of the target pest.

G cluster_1 Mechanism of Action: Mitochondrial Respiration Inhibition Substrate NADH / Succinate Complex Mitochondrial Electron Transport Chain (Complex I or II) Substrate->Complex Electron_Flow Electron Flow Complex->Electron_Flow Inhibited by Inhibitor Pyrazole Carboxamide (derived from this compound) Inhibitor->Complex ATP_Synthase ATP Synthase Electron_Flow->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Cell_Death Cell Death ATP->Cell_Death Leads to

Inhibition of Mitochondrial Respiration
Modulation of TRPV3 Signaling Pathway

The pyridinyl methanol scaffold is also found in modulators of the TRPV3 ion channel. TRPV3 is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons. Its activation leads to an influx of Ca²⁺ ions, which triggers downstream signaling cascades involved in thermosensation, pain perception, and skin barrier homeostasis. Antagonists of TRPV3 that incorporate a pyridinyl methanol moiety can block this channel, thereby preventing the initiation of these signaling events. This makes them promising candidates for the treatment of chronic pain and inflammatory skin conditions.

G cluster_2 TRPV3 Signaling Pathway Modulation Stimulus Heat / Chemical Agonist TRPV3 TRPV3 Ion Channel Stimulus->TRPV3 Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Antagonist Pyridinyl Methanol Derivative Antagonist->TRPV3 Blocks Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_Influx->Downstream Response Cellular Response (Pain Sensation, Inflammation) Downstream->Response

TRPV3 Signaling Pathway Modulation

References

Application Notes and Protocols for the Oxidation of (3-Chloropyridin-2-yl)methanol to 3-Chloropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of (3-chloropyridin-2-yl)methanol to its corresponding aldehyde, 3-chloropyridine-2-carbaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. Four common and effective oxidation methods are presented: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, Manganese Dioxide (MnO₂) oxidation, and Pyridinium Chlorochromate (PCC) oxidation.

These protocols are based on established chemical literature for the oxidation of primary alcohols, particularly those with heterocyclic and benzylic structures similar to this compound. While specific yields for this exact substrate are not widely reported and can be substrate-dependent, the provided methods are robust and can be optimized to achieve high conversion rates.

Comparison of Oxidation Protocols

The choice of oxidation method often depends on factors such as substrate sensitivity, scale of the reaction, and tolerance to different reagents and byproducts. The following table summarizes the key characteristics of each protocol to aid in method selection.

FeatureDess-Martin Periodinane (DMP)Swern OxidationManganese Dioxide (MnO₂)Pyridinium Chlorochromate (PCC)
Oxidizing Agent Dess-Martin PeriodinaneDimethyl sulfoxide (DMSO), activated by oxalyl chlorideActivated Manganese DioxidePyridinium Chlorochromate
Typical Solvent Dichloromethane (DCM), ChloroformDichloromethane (DCM)Dichloromethane (DCM), Chloroform, Hexane, AcetoneDichloromethane (DCM)
Reaction Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature to Reflux0 °C to Room Temperature
Reaction Time 1 - 4 hours1 - 3 hours2 - 72 hours2 - 4 hours
Typical Yield Range High (often >90%)High (often >90%)Moderate to High (variable)Good to High (typically 80-95%)
Key Advantages Mild conditions, neutral pH, short reaction times, high chemoselectivity.[1]Mild conditions, wide functional group tolerance.[2]Inexpensive, useful for activated alcohols.[3]Mild and selective, avoids over-oxidation to carboxylic acid.[4][5]
Key Disadvantages Potentially explosive nature of DMP, relatively expensive.[1]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[2]Often requires a large excess of reagent, reaction times can be long and variable.Chromium-based reagent (toxic), can be acidic.[4]
Work-up Quenching with sodium thiosulfate, extraction.Quenching with water, extraction.Filtration to remove MnO₂, extraction.Filtration through Celite, extraction.

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for converting primary alcohols to aldehydes.[6][7] It is performed at room temperature and typically gives high yields with a simple work-up procedure.[6]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin Periodinane (1.1 - 1.5 eq.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-chloropyridine-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to oxidize alcohols. It is known for its mild conditions and broad functional group compatibility, though it requires cryogenic temperatures and produces a volatile, odorous byproduct.[2]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, dropping funnels, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a solution of oxalyl chloride (1.5 - 2.0 eq.) in anhydrous DCM in a three-necked flask under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.0 - 3.0 eq.) in anhydrous DCM via a dropping funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (4.0 - 5.0 eq.) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature over 30-60 minutes.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and selective oxidizing agent, particularly effective for benzylic and heterocyclic alcohols.[3] The reaction is heterogeneous and often requires a large excess of activated MnO₂.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

  • Celite®

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer/overhead stirrer

Procedure:

  • To a solution of this compound (1.0 eq.) in DCM or chloroform, add activated manganese dioxide (5 - 20 eq. by weight).

  • Stir the suspension vigorously at room temperature. The reaction time can vary significantly (from a few hours to several days) depending on the activity of the MnO₂ and the substrate. Monitor the reaction by TLC. Gentle heating may be applied to accelerate the reaction.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the filter cake thoroughly with DCM or chloroform.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.[4][5] The reaction is typically performed in dichloromethane.[4]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite® or Silica Gel

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred suspension of PCC (1.5 - 2.0 eq.) and Celite® or silica gel in anhydrous DCM, add a solution of this compound (1.0 eq.) in anhydrous DCM in one portion at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the oxidation of this compound to 3-Chloropyridine-2-carbaldehyde using the four described methods.

G cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product start This compound DMP Dess-Martin Periodinane (DCM, rt) start->DMP Swern Swern Oxidation (DCM, -78°C to rt) start->Swern MnO2 MnO2 (DCM or CHCl3, rt to reflux) start->MnO2 PCC PCC (DCM, rt) start->PCC workup Quenching / Filtration & Extraction DMP->workup Swern->workup MnO2->workup PCC->workup purification Column Chromatography workup->purification product 3-Chloropyridine-2-carbaldehyde purification->product

Caption: General workflow for the oxidation of this compound.

Logical Relationship of Oxidation Methods

This diagram shows the logical relationship between the starting material, the different oxidation methodologies, and the final product.

G cluster_input Reactant cluster_methods Oxidation Methods cluster_output Product reactant This compound dmp DMP Oxidation reactant->dmp Mild, Neutral swern Swern Oxidation reactant->swern Mild, Cryogenic mno2 MnO2 Oxidation reactant->mno2 Heterogeneous pcc PCC Oxidation reactant->pcc Mild, Acidic product 3-Chloropyridine-2-carbaldehyde dmp->product swern->product mno2->product pcc->product

Caption: Oxidation pathways from alcohol to aldehyde.

References

Application Notes and Protocols: (3-Chloropyridin-2-yl)methanol as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (3-chloropyridin-2-yl)methanol as a key starting material and intermediate for the synthesis of various agrochemicals, with a primary focus on the insecticide chlorantraniliprole and a broader look at pyridine carboxylic acid-based herbicides.

Introduction: The Role of the Chloropyridine Moiety in Agrochemicals

The 3-chloropyridine-2-yl scaffold is a crucial building block in modern agrochemical discovery. The presence of the chlorine atom and the nitrogen atom in the pyridine ring imparts specific electronic properties and metabolic stability to the final active ingredients, enhancing their biological activity and selectivity. This compound, through its oxidation to 3-chloropyridine-2-carboxylic acid, serves as a versatile precursor to a range of potent insecticides and herbicides.

Application in Insecticide Synthesis: The Case of Chlorantraniliprole

This compound is a precursor to the key intermediate required for the synthesis of chlorantraniliprole, a widely used diamide insecticide. The synthetic pathway involves the initial oxidation of the methanol functionality to a carboxylic acid, followed by a series of transformations to construct the pyrazole ring, which is ultimately coupled with an anthranilic acid derivative.

The multi-step synthesis of chlorantraniliprole from this compound is a prime example of its application. The key intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, is synthesized and then coupled with 2-amino-5-chloro-N,3-dimethylbenzamide to yield the final product.

Chlorantraniliprole_Synthesis cluster_start Starting Material cluster_intermediate1 Key Intermediate Synthesis cluster_final Final Product Synthesis A This compound B 3-Chloropyridine-2-carboxylic acid A->B Oxidation C 2,3-Dichloropyridine B->C Chlorination D 3-Chloro-2-hydrazinopyridine C->D Hydrazinolysis E Ethyl 3-bromo-1-(3-chloropyridin-2-yl)- 1H-pyrazole-5-carboxylate D->E Cyclization & Bromination F 3-Bromo-1-(3-chloropyridin-2-yl)- 1H-pyrazole-5-carboxylic acid E->F Hydrolysis H Chlorantraniliprole F->H Amide Coupling G 2-Amino-5-chloro-N,3-dimethylbenzamide G->H

Synthetic pathway of Chlorantraniliprole.

The following tables summarize the quantitative data for the key steps in the synthesis of chlorantraniliprole, based on published patent literature.

Table 1: Synthesis of 3-Chloro-2-hydrazinopyridine

Starting MaterialReagentsSolventReaction TimeTemperatureYieldPurityReference
2,3-DichloropyridineHydrazine hydrateEthanol6 hoursReflux97%99%[1]
2,3-DichloropyridineHydrazine hydrateDMAC6 hoursReflux98%99%[1]
2,3-DichloropyridineHydrazine hydrate, K₃PO₄, KOH, Aliquat 336None5 hours110-120°C92.8%99.36%
2,3-DichloropyridineHydrazine hydrateEthanol72 hoursReflux--

Table 2: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid & Chlorantraniliprole

Intermediate/ProductStarting MaterialsReagents/ConditionsYieldPurityReference
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylateEthyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylateK₂S₂O₈, H₂SO₄, Acetonitrile, Reflux93%-[2]
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acidEthyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylateNaOH, Methanol94%99.69%[3]
Chlorantraniliprole3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamideEDCI91.5%-[4]
Chlorantraniliprole3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, N-hydroxysuccinimide, DCCTHF, then 2-amino-5-chloro-N,3-dimethylbenzamide73% (of active ester)97%[5]

Protocol 1: Synthesis of 3-Chloro-2-hydrazinopyridine from 2,3-Dichloropyridine [1]

  • To a 1L four-necked flask, add 0.1 mol of 2,3-dichloropyridine, 0.6 mol of hydrazine hydrate, and 3.75 g of ethanol.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with water, and dry to obtain 3-chloro-2-hydrazinopyridine.

Protocol 2: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid [3]

This is a multi-step process from 3-chloro-2-hydrazinylpyridine.

  • Cyclization: React 3-chloro-2-hydrazinylpyridine with diethyl maleate to form ethyl 1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

  • Bromination: Treat the product from the previous step with a brominating agent such as phosphorus oxybromide (POBr₃) to introduce the bromine atom.

  • Dehydrogenation: Oxidize the pyrazole ring using potassium persulfate.

  • Hydrolysis: Hydrolyze the ester group to the carboxylic acid using 10% NaOH in methanol at room temperature for 1 hour. After acidification, the product is isolated.

Protocol 3: Synthesis of Chlorantraniliprole [4]

  • Suspend 1 equivalent of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in a suitable solvent.

  • In an ice bath, add 1 equivalent of N-methyl-3-methyl-2-amino-5-chloro-benzamide.

  • With stirring, add 1.3 equivalents of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Stir the reaction mixture in the ice bath for approximately 30 minutes after the addition is complete.

  • Remove the ice bath and allow the reaction to proceed overnight at room temperature.

  • Upon completion, wash the reaction mixture three times with water.

  • Remove the solvent under reduced pressure to obtain chlorantraniliprole.

Chlorantraniliprole exhibits its insecticidal activity by targeting and activating insect ryanodine receptors (RyRs).[2] This leads to an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells, causing impaired muscle function, paralysis, and ultimately, death of the insect. The high selectivity of chlorantraniliprole for insect RyRs over mammalian RyRs contributes to its favorable safety profile for non-target organisms.

Ryanodine_Receptor_Activation cluster_muscle_cell Insect Muscle Cell Chlorantraniliprole Chlorantraniliprole RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Chlorantraniliprole->RyR Binds and Activates Ca_Store Ca²⁺ Store (Sarcoplasmic Reticulum) RyR->Ca_Store Opens Channel Ca_Cytosol Ca²⁺ in Cytosol Ca_Store->Ca_Cytosol Uncontrolled Ca²⁺ Release Contraction Uncontrolled Muscle Contraction Ca_Cytosol->Contraction Induces Paralysis Paralysis & Death Contraction->Paralysis

Mode of action of Chlorantraniliprole.

Application in Herbicide Synthesis: Pyridine Carboxylic Acid Herbicides

The oxidized form of this compound, 3-chloropyridine-2-carboxylic acid, is a member of the pyridine carboxylic acid class of compounds, which are known for their herbicidal activity. These herbicides are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and abnormal plant growth, ultimately resulting in plant death.[6][7]

While specific herbicides directly synthesized from 3-chloropyridine-2-carboxylic acid are less commonly cited, this intermediate is a valuable starting point for the synthesis of more complex pyridine-based herbicides. Examples of commercially important pyridine carboxylic acid herbicides include:

  • Picloram: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid[1][8]

  • Clopyralid: 3,6-dichloro-2-pyridinecarboxylic acid[1][8][9]

  • Aminopyralid: 4-amino-3,6-dichloro-2-pyridinecarboxylic acid[1][8]

  • Halauxifen-methyl: A newer arylpicolinate herbicide[6][10]

The synthesis of these herbicides often involves the construction of the substituted pyridine ring followed by modifications to introduce the desired functional groups. For instance, the synthesis of Halauxifen-methyl involves a Suzuki coupling reaction to form the biaryl system.[6]

Herbicide_Synthesis_Workflow Start Substituted Pyridine (e.g., from 3-chloropyridine- 2-carboxylic acid derivative) Coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) Start->Coupling Modification Functional Group Interconversion Coupling->Modification FinalProduct Final Herbicide (e.g., Halauxifen-methyl) Modification->FinalProduct

General workflow for pyridine herbicide synthesis.

Protocol 4: General Procedure for Esterification of a Pyridine Carboxylic Acid [7]

  • Dissolve the pyridine carboxylic acid (e.g., 4-amino-3,6-dichloropyridine-2-carboxylic acid) in methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride.

  • Heat the reaction mixture (e.g., to 60°C) and stir for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Adjust the pH with a base (e.g., ammonia water) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain the methyl ester.

Pyridine carboxylic acid herbicides act as synthetic auxins. They bind to auxin receptors in plants, leading to an overstimulation of auxin-responsive genes.[8] This disrupts normal plant growth processes, causing symptoms such as epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.

Auxin_Herbicide_MoA cluster_plant_cell Plant Cell Herbicide Pyridine Carboxylic Acid Herbicide Receptor Auxin Receptor Herbicide->Receptor Binds Gene_Expression Overexpression of Auxin-Responsive Genes Receptor->Gene_Expression Activates Growth_Disruption Disruption of Normal Growth Processes Gene_Expression->Growth_Disruption Leads to Plant_Death Plant Death Growth_Disruption->Plant_Death

Mode of action of synthetic auxin herbicides.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of a variety of agrochemicals. Its conversion to 3-chloropyridine-2-carboxylic acid opens up pathways to potent insecticides like chlorantraniliprole and a range of pyridine carboxylic acid herbicides. The protocols and data presented herein provide a foundation for researchers and scientists in the field of agrochemical development to explore the potential of this important intermediate.

References

Application Notes and Protocols for Suzuki Coupling of (3-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of biaryls and other conjugated systems, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of (3-Chloropyridin-2-yl)methanol with various arylboronic acids. The presence of both a chloro-substituent on the pyridine ring and a primary alcohol presents unique challenges, including the lower reactivity of heteroaryl chlorides compared to their bromide and iodide counterparts and potential interference from the hydroxyl group. Careful selection of the catalyst, ligand, base, and solvent system is therefore critical for achieving high yields and purity.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki coupling of this compound.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine this compound, Arylboronic Acid, Base, and Solvent Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Degas Degas the Reaction Mixture (e.g., Argon sparging) Catalyst->Degas Heat Heat the Reaction Mixture (e.g., 80-110 °C) Degas->Heat Monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heat->Monitor Cool Cool to Room Temperature and Quench Monitor->Cool Extract Extract with an Organic Solvent Cool->Extract Dry Dry the Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Product Purify->Product

Caption: A generalized workflow for the Suzuki coupling reaction, from setup to product purification.

Recommended Reaction Conditions

The successful Suzuki coupling of this compound hinges on the use of a highly active catalyst system. Due to the reduced reactivity of the C-Cl bond, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required. The following table summarizes recommended starting conditions based on literature precedents for similar 2-chloropyridine substrates. Optimization may be necessary for specific arylboronic acids.

ComponentRecommended Reagents/ConditionsMolar Equivalents/ConcentrationNotes
Aryl Halide This compound1.0 eqEnsure high purity of the starting material.
Boronic Acid Arylboronic Acid1.1 - 1.5 eqThe purity of the boronic acid can significantly impact the reaction outcome.
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃1 - 5 mol%Pd(OAc)₂ is often used in combination with a phosphine ligand.
Ligand SPhos, XPhos, RuPhos, or an NHC ligand (e.g., IPr)1.1 - 2.2 eq relative to PdBulky, electron-rich ligands are crucial for activating the C-Cl bond.
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0 - 3.0 eqThe choice of base can be critical; K₃PO₄ is often a good starting point.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF0.1 - 0.5 MA mixture of an organic solvent and water is commonly used.
Temperature 80 - 110 °C-Higher temperatures are generally required for aryl chlorides.
Reaction Time 12 - 24 hours-Monitor by TLC or LC-MS to determine completion.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a more active ligand (e.g., a more electron-rich Buchwald ligand or an NHC ligand), or increasing the reaction temperature. Ensure that the reagents are pure and the solvents are anhydrous and properly degassed.

  • Side Reactions: The presence of the hydroxymethyl group may lead to side reactions. If O-arylation is observed, a milder base or protection of the alcohol may be necessary. Protodeboronation of the boronic acid can be minimized by using the boronic acid pinacol ester and ensuring a thoroughly deoxygenated reaction mixture.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. The use of bulky ligands helps to mitigate this effect.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively perform the Suzuki coupling of this compound to synthesize a variety of valuable 2,3-disubstituted pyridine derivatives for applications in drug discovery and materials science.

Techniques for Functionalization of the Pyridine Ring in (3-Chloropyridin-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging techniques for the chemical modification of the pyridine ring in (3-Chloropyridin-2-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted pyridine motif in a wide array of biologically active compounds and functional materials. The strategic introduction of diverse substituents onto the pyridine core allows for the fine-tuning of molecular properties, making the functionalization of this compound a critical step in the discovery and development of novel chemical entities.

This document outlines detailed experimental protocols for key transformation methodologies, including palladium-catalyzed cross-coupling reactions, directed metalation, and nucleophilic aromatic substitution. Quantitative data from literature sources are summarized to facilitate the comparison of different synthetic strategies. Furthermore, visual diagrams of reaction workflows are provided to offer a clear and concise understanding of the chemical processes involved.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the functionalization of the pyridine ring in this compound. The chlorine atom at the 3-position serves as a reactive handle for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron reagents, such as boronic acids or their esters. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.

Experimental Protocol: Synthesis of (3-(4-methoxyphenyl)pyridin-2-yl)methanol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of chloropyridines.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Chloropyridines

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Citation
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100High[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate to High[2]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80Good[3]

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle 3_Chloropyridin_2_yl_methanol This compound Oxidative_Addition Oxidative Addition 3_Chloropyridin_2_yl_methanol->Oxidative_Addition Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Transmetalation Transmetalation (Base) Arylboronic_Acid->Transmetalation Pd_0 Pd(0)Ln Pd_0->Oxidative_Addition Pd_II_Complex Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Pd_II_Complex Pd_II_Complex->Transmetalation Pd_II_Aryl_Complex Ar-Pd(II)-R(Ln) Transmetalation->Pd_II_Aryl_Complex Reductive_Elimination Reductive Elimination Pd_II_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd_0 Catalyst Regeneration Product Functionalized Product (Ar-R) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of N-aryl and N-heteroaryl amines. This reaction is particularly valuable in drug discovery for the synthesis of compounds with improved pharmacokinetic properties.

Experimental Protocol: Synthesis of (3-(morpholino)pyridin-2-yl)methanol

This protocol is based on general procedures for the Buchwald-Hartwig amination of chloropyridines.[4][5]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 eq.) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%).

  • Add this compound (1.0 mmol, 1.0 eq.) and morpholine (1.2 mmol, 1.2 eq.).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the mixture at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Quantitative Data Summary: Buchwald-Hartwig Amination of Chloropyridines

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Citation
Pd₂(dba)₃ / XPhosNaOtBuToluene100High[6]
Pd(OAc)₂ / RuPhosK₂CO₃Toluene110Good to Excellent[4]
[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene80Good[7]

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle 3_Chloropyridin_2_yl_methanol This compound Oxidative_Addition Oxidative Addition 3_Chloropyridin_2_yl_methanol->Oxidative_Addition Amine Amine (R2NH) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation (Base) Amine->Amine_Coordination_Deprotonation Pd_0 Pd(0)Ln Pd_0->Oxidative_Addition Pd_II_Complex Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Pd_II_Complex Pd_II_Complex->Amine_Coordination_Deprotonation Pd_II_Amido_Complex Ar-Pd(II)-NR2(Ln) Amine_Coordination_Deprotonation->Pd_II_Amido_Complex Reductive_Elimination Reductive Elimination Pd_II_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd_0 Catalyst Regeneration Product N-Arylated Product (Ar-NR2) Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. This reaction is instrumental in the construction of conjugated systems.

Experimental Protocol: Synthesis of (3-(phenylethynyl)pyridin-2-yl)methanol

This protocol is adapted from general procedures for the Sonogashira coupling of halopyridines.[8][9][10]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 eq.) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary: Sonogashira Coupling of Halopyridines

Catalyst/Co-catalystBaseSolventTemperature (°C)Yield (%)Citation
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF80-100High[8][11]
Pd(OAc)₂ / PPh₃ / CuIEt₃NToluene60Good to High[12]
PdCl₂(dppf) / CuICs₂CO₃Dioxane100High[10]

Sonogashira Coupling Workflow

Sonogashira_Coupling cluster_reactants Reactants cluster_catalytic_cycles Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle 3_Chloropyridin_2_yl_methanol This compound Oxidative_Addition Oxidative Addition 3_Chloropyridin_2_yl_methanol->Oxidative_Addition Terminal_Alkyne Terminal Alkyne (R-C≡CH) Alkyne_Coordination Alkyne Coordination & Deprotonation (Base) Terminal_Alkyne->Alkyne_Coordination Pd_0 Pd(0)Ln Pd_0->Oxidative_Addition Pd_II_Complex Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Pd_II_Alkynyl_Complex Ar-Pd(II)-C≡CR(Ln) Transmetalation->Pd_II_Alkynyl_Complex Reductive_Elimination Reductive Elimination Pd_II_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd_0 Catalyst Regeneration Product Alkynylated Product (Ar-C≡CR) Reductive_Elimination->Product Cu_I_X Cu(I)X Cu_I_X->Alkyne_Coordination Cu_Acetylide Cu(I)-C≡CR Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. A directing metalating group (DMG) coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position. In this compound, the hydroxymethyl group can potentially act as a DMG, directing lithiation to the C3 position, which is already substituted with chlorine. A more likely scenario involves the in-situ protection of the alcohol followed by lithiation directed by the pyridine nitrogen and the protected hydroxymethyl group. Alternatively, the chlorine atom itself can act as a weak directing group.

Experimental Protocol: Lithiation and Subsequent Electrophilic Quench

This is a general protocol that may require optimization depending on the specific electrophile used.[13][14][15]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Electrophile (e.g., N,N-dimethylformamide, iodine, aldehydes, ketones)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA (1.1 mmol) to the cooled solution.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.2 mmol) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary: Directed Ortho-Metalation of Chloropyridines

Directing GroupBaseElectrophileYield (%)Citation
ChlorineLDAVarious16-96[15]
Pivaloylaminot-BuLiMeSSMe70[13]
Methoxyn-BuLiDMFHigh[16]

Directed Ortho-Metalation Logical Flow

Directed_Ortho_Metalation Start This compound (with Directing Group) Coordination Coordination of Organolithium Reagent Start->Coordination + R-Li Deprotonation Ortho-Deprotonation Coordination->Deprotonation Aryllithium_Intermediate Aryllithium Intermediate Deprotonation->Aryllithium_Intermediate Electrophilic_Quench Reaction with Electrophile (E+) Aryllithium_Intermediate->Electrophilic_Quench + E+ Product Ortho-Functionalized Product Electrophilic_Quench->Product

Caption: Logical workflow for directed ortho-metalation.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution offers a direct method for replacing the chlorine atom on the pyridine ring with various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. While the 3-position is generally less activated, the presence of the adjacent hydroxymethyl group and the possibility of chelation can influence the reactivity.

Experimental Protocol: Synthesis of (3-methoxypyridin-2-yl)methanol

This protocol is based on general procedures for the SNAr of chloropyridines with alkoxides.[17]

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous) or a non-polar aprotic solvent like THF or Dioxane

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Add sodium methoxide (1.5 mmol, 1.5 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The use of a non-polar, aprotic solvent may favor ortho-substitution.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary: Nucleophilic Aromatic Substitution of Chloropyridines

NucleophileSolventConditionsProductCitation
Sodium MethoxideMethanolRefluxMethoxy-substituted pyridine[17]
AminesN/AHeatAmino-substituted pyridine[18]
ThiolatesVariousRoom TemperatureThioether-substituted pyridine[17]

Nucleophilic Aromatic Substitution Workflow

SNAr_Reaction Substrate This compound Addition Nucleophilic Addition Substrate->Addition Nucleophile Nucleophile (Nu-) Nucleophile->Addition Meisenheimer_Complex Meisenheimer-like Intermediate Addition->Meisenheimer_Complex Elimination Elimination of Leaving Group (Cl-) Meisenheimer_Complex->Elimination Product Substituted Product Elimination->Product

Caption: General mechanism of nucleophilic aromatic substitution.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Large-Scale Laboratory Synthesis of (3-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale laboratory synthesis of (3-Chloropyridin-2-yl)methanol, a valuable building block in the development of novel pharmaceutical compounds. The synthesis involves the reduction of 3-Chloropyridine-2-carboxylic acid using a borane-tetrahydrofuran complex.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

Property3-Chloropyridine-2-carboxylic acid (Starting Material)This compound (Product)
Molecular Formula C₆H₄ClNO₂C₆H₆ClNO
Molecular Weight 157.55 g/mol 143.57 g/mol
CAS Number 57266-69-060588-81-0
Appearance White to off-white solidOff-white to pale yellow solid
Melting Point 131 °C (decomposes)53-57 °C
Boiling Point Not available234.9 °C (Predicted)
Solubility Soluble in methanol, ethanolSoluble in methanol, chloroform, ethyl acetate

Experimental Protocol

This protocol details the large-scale laboratory synthesis of this compound via the reduction of 3-Chloropyridine-2-carboxylic acid.

Materials and Equipment:

  • 3-Chloropyridine-2-carboxylic acid (1 equivalent)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Large reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 3-Chloropyridine-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous THF (10 mL per gram of carboxylic acid) to the flask and stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (2.5 eq) to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C with an ice-water bath. Cautiously and slowly add methanol to quench the excess borane complex until gas evolution ceases.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield: 85-95%

Characterization Data

The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.

Analysis Expected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.35 (dd, J=4.8, 1.6 Hz, 1H, Py-H), 7.70 (dd, J=7.6, 1.6 Hz, 1H, Py-H), 7.30 (dd, J=7.6, 4.8 Hz, 1H, Py-H), 4.85 (s, 2H, CH₂), 3.50 (br s, 1H, OH). (Predicted based on similar structures)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 156.0 (C-Cl), 147.5 (Py-CH), 139.0 (Py-C), 126.5 (Py-CH), 122.0 (Py-CH), 62.5 (CH₂). (Predicted based on similar structures)
IR (Infrared) (KBr, cm⁻¹)ν: 3350-3400 (O-H stretch, broad), 3050-3100 (Ar C-H stretch), 1580, 1460 (C=C, C=N stretch), 1030 (C-O stretch), 780 (C-Cl stretch).
Mass Spec. (EI)m/z: 143 (M⁺), 145 (M+2⁺), 108 (M-Cl)⁺.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product.

reaction_pathway Reaction Pathway for the Synthesis of this compound start 3-Chloropyridine-2-carboxylic acid product This compound start->product Reduction reagent BH₃·THF reagent->start solvent Anhydrous THF solvent->start

Caption: Reduction of 3-Chloropyridine-2-carboxylic acid.

Experimental Workflow

This diagram outlines the major steps in the synthesis and purification process.

experimental_workflow Large-Scale Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolution Dissolution in THF cooling Cool to 0 °C dissolution->cooling addition Slow Addition of BH₃·THF cooling->addition reaction Stir at RT addition->reaction quench Quench with Methanol reaction->quench TLC Monitoring concentrate1 Concentration quench->concentrate1 extract Extraction with Ethyl Acetate concentrate1->extract purify Column Chromatography extract->purify final_product Pure Product purify->final_product Characterization

Caption: From reaction setup to pure product.

Application of Chloropyridine Scaffolds in the Development of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chloropyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its unique electronic properties and synthetic tractability allow for the targeted modulation of critical molecular pathways implicated in cancer progression. This document provides a comprehensive overview of the application of chloropyridine and its derivatives in oncology, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: Efficacy of Chloropyridine Derivatives

The following tables summarize the in vitro cytotoxic activity of various chloropyridine-based compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of their potency.

Table 1: Cytotoxicity of Cyanopyridine Derivatives

CompoundCell LineIC50 (µM)Reference
3n HCT-11610.50[1]
Hela14.27[1]
A3754.61[1]
5a MCF-71.77[2]
HepG22.71[2]
5e MCF-71.39[2]
HepG210.70[2]
4e MCF-78.352[3]

Table 2: Cytotoxicity of Pyridine-Urea Derivatives

CompoundCell LineIC50 (µM)Reference
8e MCF-70.22 (48h)[4][5]
MCF-70.11 (72h)[4][5]
8n MCF-71.88 (48h)[4][5]
MCF-70.80 (72h)[4][5]
8a MCF-70.06[6]
8h HCT-1160.33[6]

Table 3: Cytotoxicity of Other Chloropyridine Derivatives

CompoundCell LineIC50 (µM)Reference
6e SGC-790122.28 (µg/mL)[7]
6f SGC-790118.45 (µg/mL)[7]
12 HepG2>50[8]
14 HepG238.4[8]
10 HepG24.25[9]
MCF-76.08[9]
9 HepG24.68[9]
MCF-711.06[9]
8 HepG24.34[9]
MCF-710.29[9]
15 HepG26.37[9]
MCF-712.83[9]

Key Signaling Pathways Targeted by Chloropyridine Derivatives

Chloropyridine-based compounds exert their anticancer effects by modulating various signaling pathways crucial for tumor growth and survival. Below are graphical representations of these pathways and the points of intervention by these novel agents.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule implicated in cancer cell proliferation, survival, and migration. Certain cyanopyridine derivatives have been shown to inhibit STAT3 phosphorylation, thereby blocking its oncogenic functions.[1]

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation TargetGenes Target Gene Expression (e.g., MCL-1, Survivin) Proliferation Cell Proliferation, Survival, Migration TargetGenes->Proliferation Inhibitor Cyanopyridine Derivative (e.g., 3n) Inhibitor->pSTAT3 Inhibition pSTAT3_in_nucleus p-STAT3 pSTAT3_in_nucleus->TargetGenes

Caption: Inhibition of the STAT3 signaling pathway by cyanopyridine derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Pyridine-urea and other pyridine derivatives have been identified as potent inhibitors of VEGFR-2.[4][5][9]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) pVEGFR2->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis Inhibitor Pyridine-Urea Derivative Inhibitor->pVEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-urea derivatives.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated signaling cascade that can lead to apoptosis or cell survival depending on the context. Some pyridine derivatives have been shown to modulate this pathway, leading to cancer cell death.

JNK_Pathway Stress Cellular Stress (e.g., Chemotherapeutics) MAPKKK MAPKKK (e.g., MEKK1-4, MLKs) Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK Phosphorylation JNK JNK MKK->JNK Phosphorylation pJNK p-JNK JNK->pJNK cJun c-Jun pJNK->cJun Phosphorylation pcJun p-c-Jun cJun->pcJun Apoptosis Apoptosis pcJun->Apoptosis Transcriptional Activation Inhibitor Pyridopyrimidinone Derivative Inhibitor->JNK Inhibition

References

Troubleshooting & Optimization

Identifying and minimizing side reactions in derivatization of (3-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the derivatization of (3-Chloropyridin-2-yl)methanol.

I. Oxidation Reactions

The selective oxidation of this compound to the corresponding aldehyde, 3-chloro-2-pyridinecarboxaldehyde, is a key transformation. However, side reactions can lead to reduced yields and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the oxidation of this compound?

A1: The main side products are the over-oxidation product, 3-chloropicolinic acid, and the N-oxidation of the pyridine ring to form this compound-N-oxide.

Q2: How can I minimize the formation of 3-chloropicolinic acid?

A2: To minimize over-oxidation, it is crucial to use mild oxidizing agents and carefully control the reaction conditions.[1] Reagents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are often preferred for the selective oxidation of primary alcohols to aldehydes without significant conversion to the carboxylic acid. Monitoring the reaction progress closely using techniques like TLC or LC-MS and stopping the reaction upon consumption of the starting material is also critical.

Q3: What strategies can be employed to prevent N-oxidation of the pyridine ring?

A3: N-oxidation is a common side reaction when using strong oxidizing agents. To mitigate this, consider using milder and more selective oxidizing agents. Additionally, performing the reaction under neutral or slightly acidic conditions can sometimes suppress N-oxidation, as the pyridine nitrogen is protonated and less susceptible to oxidation.

Troubleshooting Guide: Oxidation Reactions
Issue Potential Cause Recommended Solution
Low yield of the desired aldehyde Incomplete reaction.Increase reaction time or temperature slightly. Ensure the oxidizing agent is fresh and active.
Over-oxidation to carboxylic acid.Use a milder oxidizing agent (e.g., MnO₂, DMP). Monitor the reaction closely and quench it as soon as the starting material is consumed.
Presence of a significant amount of N-oxide byproduct Use of a strong, non-selective oxidizing agent.Switch to a more chemoselective oxidizing agent. Consider protecting the pyridine nitrogen prior to oxidation if the issue persists.
Difficult purification of the aldehyde Formation of multiple byproducts.Optimize reaction conditions to improve selectivity. Employ chromatographic techniques such as column chromatography for purification.

Experimental Protocol: Selective Oxidation to 3-chloro-2-pyridinecarboxaldehyde

This protocol focuses on the use of manganese dioxide for a selective oxidation.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celatom® or filter aid

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add activated MnO₂ (5-10 eq) in portions at room temperature.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Upon completion, filter the reaction mixture through a pad of Celatom® to remove the MnO₂. Wash the filter cake thoroughly with DCM.

  • Combine the filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3-chloro-2-pyridinecarboxaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Diagram: Oxidation Workflow

OxidationWorkflow Start This compound Oxidation Oxidation (e.g., MnO2, DCM) Start->Oxidation Workup Filtration & Concentration Oxidation->Workup SideProduct1 Over-oxidation (3-chloropicolinic acid) Oxidation->SideProduct1 Minimize with mild oxidant SideProduct2 N-oxidation Oxidation->SideProduct2 Minimize with chemoselective oxidant Purification Column Chromatography Workup->Purification Product 3-chloro-2-pyridinecarboxaldehyde Purification->Product

Caption: Workflow for the selective oxidation of this compound.

II. Esterification Reactions

Esterification of the hydroxyl group of this compound is a common derivatization. However, side reactions can occur depending on the chosen method.

Frequently Asked Questions (FAQs)

Q4: What are the common methods for esterifying this compound?

A4: Common methods include Fischer esterification (acid-catalyzed reaction with a carboxylic acid) and Steglich esterification (using a coupling agent like DCC or EDC with a catalytic amount of DMAP).[2] Acylation with acid chlorides or anhydrides in the presence of a base is also frequently used.

Q5: I am observing low yields in my Fischer esterification. What could be the reason?

A5: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is essential to either use a large excess of the alcohol or the carboxylic acid, or to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus. The presence of the chloro- and pyridinyl- groups can also influence reactivity.

Q6: Are there any specific side reactions to be aware of during Steglich esterification?

A6: A potential side reaction in Steglich esterification is the formation of N-acylurea byproduct from the reaction of the coupling agent (e.g., DCC) with the carboxylic acid. This byproduct can sometimes be difficult to remove. Additionally, if the reaction is run at elevated temperatures for extended periods, racemization can occur if chiral centers are present.

Troubleshooting Guide: Esterification Reactions
Issue Potential Cause Recommended Solution
Incomplete reaction in Fischer esterification Equilibrium not shifted towards products.Use a large excess of one reactant or remove water using a Dean-Stark trap.
Formation of N-acylurea byproduct in Steglich esterification Reaction of DCC with the carboxylic acid.Use EDC as the coupling agent, which forms a water-soluble urea byproduct that is easier to remove during aqueous workup.
Low yield when using acid chloride/anhydride Incomplete reaction or side reactions with the pyridine nitrogen.Ensure the use of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct. Perform the reaction at low temperatures to control reactivity.

Experimental Protocol: Steglich Esterification

This protocol provides a general procedure for the esterification of this compound using EDC and DMAP.

Materials:

  • This compound

  • Carboxylic acid of choice

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Diagram: Esterification Decision Tree

EsterificationDecisionTree Start Esterification of This compound AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Fischer Fischer Esterification (Acid catalyst, excess reagent) AcidSensitive->Fischer No MildConditions Are mild conditions required? AcidSensitive->MildConditions Yes Steglich Steglich Esterification (EDC, DMAP) MildConditions->Steglich Yes AcidChloride Acyl Chloride/Anhydride + Base MildConditions->AcidChloride No

Caption: Decision tree for selecting an appropriate esterification method.

III. Etherification Reactions

The Williamson ether synthesis is a common method for preparing ethers from this compound.

Frequently Asked Questions (FAQs)

Q7: What is the primary challenge in the Williamson ether synthesis with this compound?

A7: The Williamson ether synthesis proceeds via an S(_N)2 mechanism. A major competing reaction is E2 elimination, especially when using sterically hindered alkyl halides.[3][4] For this compound, which is a primary alcohol, the risk of elimination from the substrate itself is low. However, the choice of the alkylating agent is crucial.

Q8: How can I favor the S(_N)2 reaction over E2 elimination?

A8: To favor substitution, use a primary or methyl alkyl halide as the electrophile.[3] Avoid using secondary and tertiary alkyl halides, as they will predominantly lead to the elimination product. Running the reaction at the lowest feasible temperature can also help to minimize elimination.

Q9: What base should I use to deprotonate the alcohol?

A9: A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol to form the alkoxide, with the only byproduct being hydrogen gas.[3]

Troubleshooting Guide: Etherification Reactions
Issue Potential Cause Recommended Solution
Low yield of ether Incomplete deprotonation of the alcohol.Ensure the base (e.g., NaH) is fresh and added under anhydrous conditions.
Competing elimination reaction.Use a primary or methyl alkyl halide. Avoid sterically hindered alkyl halides. Run the reaction at a lower temperature.
Recovery of unreacted starting material The alkylating agent is not reactive enough.Consider converting the alkyl halide to a more reactive species, such as an alkyl iodide or tosylate.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the etherification of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a suspension of NaH (1.2 eq, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude ether by column chromatography.

Diagram: Williamson Ether Synthesis Pathway

WilliamsonEtherSynthesis Alcohol This compound Alkoxide Alkoxide Intermediate Alcohol->Alkoxide + Base Base Strong Base (e.g., NaH) SN2 SN2 Reaction Alkoxide->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 Ether Desired Ether Product SN2->Ether Favored with 1°/Me-X Elimination Elimination Product (Alkene) SN2->Elimination Favored with 2°/3°-X

Caption: Reaction pathway for the Williamson ether synthesis highlighting the desired S(_N)2 and competing elimination pathways.

References

Optimizing catalyst and solvent conditions for (3-Chloropyridin-2-yl)methanol esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the esterification of (3-Chloropyridin-2-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time or increasing the temperature.

  • Water Content: The presence of water can reverse the esterification reaction. Ensure all reagents and solvents are anhydrous and consider using a Dean-Stark apparatus or molecular sieves to remove water as it forms.

  • Catalyst Inactivity: The catalyst may have degraded or is not suitable for the substrate. Verify the age and storage conditions of your catalyst. For acid-sensitive substrates, consider a milder catalyst.

  • Sub-optimal Stoichiometry: An incorrect ratio of carboxylic acid to alcohol can limit the yield. A slight excess of the carboxylic acid is often used to drive the reaction forward.

Q2: I am observing significant amounts of a dark, tar-like substance in my reaction mixture. What could be the cause?

A2: The formation of dark, insoluble materials often indicates decomposition of the starting material or product. This can be caused by:

  • High Temperatures: The pyridine ring, especially with a chloro-substituent, can be sensitive to high temperatures, leading to polymerization or degradation. Try running the reaction at a lower temperature for a longer duration.

  • Strongly Acidic Conditions: Strong acids can promote side reactions and degradation. Consider using a milder acid catalyst or a non-acidic catalyst system.

Q3: The purification of my ester product by column chromatography is proving difficult. What can I do?

A3: Purification challenges with pyridine-containing compounds are common due to their basicity and polarity.

  • Tailing on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, causing tailing. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography.

  • Acid/Base Extraction: Before chromatography, an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities and the acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the esterification of this compound?

A1: The choice of catalyst depends on the specific carboxylic acid being used and the overall sensitivity of the substrates. Common and effective catalysts include:

  • Protic Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are standard choices for their efficacy.

  • Lewis Acids: For milder conditions, Lewis acids like scandium triflate (Sc(OTf)₃) can be effective.

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) are excellent for mild, room-temperature esterifications.

Q2: Which solvent is recommended for this reaction?

A2: A non-polar, aprotic solvent that can azeotropically remove water is generally preferred.

  • Toluene: An excellent choice as it forms an azeotrope with water, which can be removed with a Dean-Stark apparatus.

  • Dichloromethane (DCM): A versatile solvent suitable for reactions at or below room temperature, especially when using coupling agents like DCC or EDC.

  • Tetrahydrofuran (THF): Another common aprotic solvent, though its ability to form an azeotrope with water is less effective than toluene.

Q3: Can the pyridine nitrogen interfere with the esterification reaction?

A3: Yes, the basic nitrogen of the pyridine ring can be protonated by strong acid catalysts, potentially deactivating the catalyst or altering the reactivity of the starting material. This is a key consideration when selecting a catalyst and the reaction conditions. If protonation is a concern, using a milder Lewis acid or a carbodiimide coupling agent is advisable.

Data Presentation

Table 1: Comparison of Catalyst Performance in the Esterification of this compound with Acetic Acid
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
H₂SO₄ (5%)Toluene110678
p-TsOH (10%)Toluene110885
Sc(OTf)₃ (2%)Toluene801282
DCC/DMAP (1.1 eq/10%)DCM251892
Table 2: Effect of Solvent on the p-TsOH Catalyzed Esterification with Propionic Acid
SolventTemperature (°C)Time (h)Yield (%)
Toluene110888
Dichloromethane402465
Tetrahydrofuran661872
Acetonitrile821675

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Esterification using a Dean-Stark Apparatus
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a suitable solvent (e.g., toluene).

  • Add the acid catalyst (e.g., p-TsOH, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC/MS.

  • Continue refluxing until the starting material is consumed or no further product formation is observed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification using DCC/DMAP Coupling
  • Dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_conditions Reaction Conditions start_alcohol This compound reaction Esterification Reaction start_alcohol->reaction start_acid Carboxylic Acid start_acid->reaction catalyst Catalyst Selection (e.g., p-TsOH, DCC/DMAP) catalyst->reaction solvent Solvent Selection (e.g., Toluene, DCM) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Ester Product purification->product

Caption: Experimental workflow for the esterification of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield decomposition Decomposition? start->decomposition purification_issue Purification Issues? start->purification_issue incomplete_rxn Incomplete Reaction? - Extend time - Increase temp low_yield->incomplete_rxn Yes water_present Water Present? - Use anhydrous reagents - Use Dean-Stark low_yield->water_present Yes catalyst_inactive Catalyst Inactive? - Check catalyst quality - Change catalyst low_yield->catalyst_inactive Yes high_temp High Temperature? - Lower reaction temp decomposition->high_temp Yes strong_acid Strong Acid? - Use milder catalyst decomposition->strong_acid Yes tailing Tailing on Silica? - Add base to eluent - Use alumina purification_issue->tailing Yes acidic_impurities Acidic Impurities? - Perform basic wash purification_issue->acidic_impurities Yes

Caption: Troubleshooting logic for common esterification issues.

Best practices for preventing degradation of (3-Chloropyridin-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of (3-Chloropyridin-2-yl)methanol to prevent its degradation. It includes troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] The storage area should be protected from light and kept away from heat sources, open flames, and incompatible substances.

Q2: What types of containers are suitable for storing this compound?

A2: Amber glass bottles with tight-fitting caps are ideal for storing this compound to protect it from light. For larger quantities, stainless steel containers can be used. Ensure the container material is inert and does not react with the compound.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways are oxidation of the methanol group and hydrolysis of the chloro group. The alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid, especially in the presence of air. The chlorine atom on the pyridine ring can be susceptible to nucleophilic substitution by water (hydrolysis), particularly under non-neutral pH conditions.

Q4: I've noticed a change in the color of my this compound sample. What could be the cause?

A4: A change in color, such as yellowing, can indicate degradation. This is often due to the formation of oxidized impurities. It is advisable to re-analyze the purity of the sample before use.

Q5: My compound has been stored for a long time. How can I check its purity?

A5: The purity of a stored sample of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparison with a fresh or certified reference standard is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Visible Impurities or Discoloration Oxidation of the alcohol group or other degradation.Re-purify the compound if possible (e.g., by recrystallization or chromatography). If not, discard the batch and use a fresh sample.
Poor Performance in Reactions Degradation of the starting material leading to lower active concentration.Confirm the purity of the this compound by analytical methods (HPLC, NMR). Use a fresh, high-purity sample for the reaction.
Inconsistent Analytical Results Non-homogeneity of the stored sample due to localized degradation.Ensure the sample is thoroughly mixed before taking an aliquot for analysis or reaction.
Pressure Buildup in the Container Decomposition leading to the formation of gaseous byproducts (e.g., HCl from hydrolysis).Handle the container with extreme caution in a well-ventilated fume hood. Cool the container before opening it slowly.

Summary of Recommended Storage Conditions

Parameter Condition Rationale
Temperature Cool (2-8 °C recommended for long-term storage)To slow down the rate of potential degradation reactions.[5]
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation of the methanol group.
Light Protected from light (Amber vial)To prevent photo-degradation.
Container Tightly sealed, inert material (Glass, Stainless Steel)To prevent contamination and reaction with container material.[1][2]
Incompatibilities Strong oxidizing agents, strong acids, strong reducing agentsTo avoid vigorous and potentially hazardous reactions.[3]

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-UV/MS system

  • pH meter

  • Photostability chamber

  • Oven

2. Procedure:

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in a mixture of water and a co-solvent (if necessary for solubility) and add HCl to a final concentration of 0.1 M.

    • Store the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC-UV/MS.

  • Alkaline Hydrolysis:

    • Prepare a solution of this compound and add NaOH to a final concentration of 0.1 M.

    • Follow the same temperature and time course as for acidic hydrolysis.

    • At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC-UV/MS.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add H₂O₂ to a final concentration of 3%.

    • Store the solution at room temperature and analyze at specified time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C).

    • Analyze the sample at specified time points.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples after the exposure period.

3. Analysis:

  • Use a validated stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Characterize the degradation products using mass spectrometry (MS) and compare their retention times with the parent compound.

Visualizations

degradation_pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway A This compound B 3-Chloro-2-pyridinecarboxaldehyde A->B Oxidation (e.g., O2/air) C 3-Chloropicolinic acid B->C Further Oxidation D This compound E (3-Hydroxypyridin-2-yl)methanol D->E Hydrolysis (H2O) experimental_workflow cluster_stress Stress Conditions cluster_analysis Analysis Workflow Acid Acidic Hydrolysis (0.1M HCl, 60°C) Sample Sample Preparation (Neutralization, Dilution) Acid->Sample Base Alkaline Hydrolysis (0.1M NaOH, 60°C) Base->Sample Oxidation Oxidation (3% H2O2, RT) Oxidation->Sample Thermal Thermal (80°C, solid) Thermal->Sample Photo Photostability (ICH Q1B) Photo->Sample HPLC HPLC-UV/MS Analysis Sample->HPLC Data Data Interpretation (Purity, Degradant ID) HPLC->Data

References

Troubleshooting low yield in nucleophilic substitution reactions on (3-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on (3-chloropyridin-2-yl)methanol.

Troubleshooting Guide

Low product yield is a common challenge in nucleophilic aromatic substitution (SNAr) reactions, particularly with less activated substrates like 3-chloropyridines. The presence of a hydroxymethyl group at the 2-position introduces specific considerations. This guide addresses common issues and provides systematic approaches to optimize your reaction.

Q1: I am getting very low or no yield of my desired product. What are the primary factors I should investigate?

A1: Low yield in the nucleophilic substitution of this compound can stem from several factors. The 3-chloro position on a pyridine ring is known to be less reactive towards nucleophilic aromatic substitution compared to the 2- and 4-positions.[1] This is because the negative charge in the Meisenheimer intermediate cannot be effectively delocalized onto the electronegative nitrogen atom.[1]

Here is a logical workflow to troubleshoot this issue:

Troubleshooting_Workflow cluster_reactivity Reactivity Assessment cluster_conditions Condition Evaluation cluster_side_reactions Side Reaction Investigation Start Low or No Yield Check_Reactivity 1. Assess Reactivity Factors Start->Check_Reactivity Check_Conditions 2. Evaluate Reaction Conditions Check_Reactivity->Check_Conditions Nucleophile Nucleophile Strength: - Is it strong enough? - Consider pKa of conjugate acid. Substrate Substrate Activation: - 3-chloro is inherently unreactive. - Consider electronic effects of -CH2OH. Check_Side_Reactions 3. Investigate Side Reactions Check_Conditions->Check_Side_Reactions Temperature Temperature: - Is it high enough? - Consider microwave heating. Solvent Solvent: - Using a polar aprotic solvent (DMF, DMSO)? - Ensure it is anhydrous. Base Base (if applicable): - Is the base strong enough to deprotonate the nucleophile? - Is it non-nucleophilic? Optimize Systematic Optimization Check_Side_Reactions->Optimize Hydroxymethyl Hydroxymethyl Group Interference: - Did it act as a nucleophile? - Consider protection (e.g., silylation). Polyalkylation Multiple Substitutions (for amines): - Check stoichiometry. - Use a large excess of the amine. Decomposition Starting Material/Product Degradation: - Is the temperature too high? - Are reagents stable under the conditions?

Caption: Troubleshooting workflow for low yield.

Q2: My nucleophile doesn't seem to be reacting. How can I improve its reactivity?

A2: The choice and activation of your nucleophile are critical.

  • Nucleophile Strength: For less activated substrates, a strong nucleophile is often required. For example, thiols (thiolates) and secondary amines are generally more reactive than alcohols (alkoxides) and primary amines.

  • Use of a Strong Base: For nucleophiles like alcohols or thiols, a strong, non-nucleophilic base (e.g., NaH, KHMDS, NaOtBu) is essential to generate the more nucleophilic alkoxide or thiolate in situ. Ensure the base is strong enough to fully deprotonate the nucleophile.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions. They solvate the counter-ion of the nucleophile, leaving the nucleophile "bare" and more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.

Q3: I suspect the hydroxymethyl group on my starting material is causing side reactions. What should I do?

A3: The primary hydroxyl group at the 2-position is a potential nucleophile and can lead to side reactions, such as intermolecular etherification, especially if a strong base is used.

  • Protecting the Hydroxyl Group: To prevent interference, consider protecting the hydroxyl group before the substitution reaction. A common strategy is to convert it to a silyl ether (e.g., using TBDMSCl). This group is stable under many SNAr conditions and can be easily removed afterward.

  • Choice of Base: If you proceed without protection, use a base that selectively deprotonates your intended nucleophile in the presence of the hydroxyl group. This can be challenging and depends on the relative acidities.

Q4: What reaction conditions (temperature, solvent) are a good starting point for this substrate?

A4: Due to the low reactivity of the 3-chloro position, elevated temperatures are typically necessary.

  • Temperature: Start with temperatures in the range of 80-120 °C. If no reaction is observed, the temperature can be increased, potentially up to 150 °C or higher, depending on the solvent's boiling point. Microwave heating can be an effective way to safely reach high temperatures and reduce reaction times.

  • Solvent: Anhydrous polar aprotic solvents are recommended.

    • DMF (N,N-Dimethylformamide): Good general-purpose solvent.

    • DMSO (Dimethyl sulfoxide): Higher boiling point, can be used for less reactive systems.

    • Dioxane or Toluene: Can be used, especially for reactions at very high temperatures.

Frequently Asked Questions (FAQs)

Q5: Why is the 3-chloro position less reactive than the 2- or 4-chloro positions in nucleophilic aromatic substitution on pyridines?

A5: The reactivity of halopyridines towards nucleophilic aromatic substitution is largely governed by the ability of the pyridine ring to stabilize the negative charge of the intermediate (Meisenheimer complex). When the nucleophile attacks the 2- or 4-position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, which is a highly stabilizing contribution. For attack at the 3-position, no such resonance structure is possible, making the intermediate less stable and the activation energy for the reaction higher.[1]

Q6: Can I use palladium catalysis for this transformation?

A6: Yes, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination for N-nucleophiles, or similar couplings for O- and S-nucleophiles) are a powerful alternative to SNAr, especially for less reactive aryl halides. If SNAr conditions fail or give low yields, exploring these catalytic methods is a logical next step.

Q7: I am using an amine as a nucleophile and see multiple products. What is happening?

A7: When reacting with amines, particularly primary amines, there is a risk of over-alkylation, where the initial product (a secondary amine) acts as a nucleophile itself and reacts with another molecule of the starting material. To minimize this, use a large excess of the amine nucleophile. This ensures that a molecule of the chloropyridine is more likely to encounter the starting amine than the product amine.

Q8: How does the hydroxymethyl group electronically influence the reactivity of the 3-chloro position?

A8: The -CH₂OH group is generally considered to be weakly electron-donating through induction, which would slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, this effect is generally small and the positional deactivation of the 3-position is the dominant factor.

Data Summary

The following table provides a qualitative overview of expected yields and general conditions for nucleophilic substitution on this compound with various nucleophiles. Yields are estimates based on the reactivity of 3-chloropyridines and may require significant optimization.

Nucleophile TypeExample NucleophileBase (if needed)Typical SolventTemperature (°C)Expected YieldKey Considerations
Nitrogen BenzylamineK₂CO₃, Et₃NDMF, Dioxane100 - 150Low to ModerateUse of excess amine is recommended to avoid dialkylation.
Oxygen Sodium Methoxide(pre-formed)Methanol, DMF80 - 120LowHydroxyl group protection is highly recommended to prevent side reactions.
Sulfur ThiophenolNaH, K₂CO₃DMF, DMSO60 - 100Moderate to GoodThiolates are generally strong nucleophiles and react more readily.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group (TBDMS Ether Formation)

  • Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) or DMF.

  • Add Imidazole (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-((tert-butyldimethylsilyloxy)methyl)-3-chloropyridine.

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

  • To a microwave vial or a sealed tube, add the protected (or unprotected) this compound (1.0 eq.), the amine nucleophile (2.0-5.0 eq.), and a non-nucleophilic base such as K₂CO₃ (2.0 eq.).

  • Add anhydrous DMF or Dioxane as the solvent.

  • Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

  • If a protecting group was used, deprotect according to standard procedures (e.g., TBAF for TBDMS).

Protocol 3: General Procedure for Nucleophilic Substitution with a Thiol

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Cool the solvent to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise.

  • Slowly add the thiol (1.1 eq.) and stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the protected (or unprotected) this compound (1.0 eq.) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

SNAr_Pathway Reactants This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Addition (Rate-determining) Product Substituted Product + Cl- Intermediate->Product Elimination

Caption: General SNAr pathway on the substrate.

References

Technical Support Center: Addressing Scale-up Issues for the Production of (3-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (3-Chloropyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes to this compound?

The most common and scalable synthetic routes involve the reduction of a corresponding carbonyl compound. The two primary precursors are:

  • 3-Chloropyridine-2-carboxaldehyde: This can be reduced to the desired alcohol using a variety of reducing agents.

  • 3-Chloropyridine-2-carboxylic acid or its esters: These can also be reduced to this compound, typically requiring stronger reducing agents than the corresponding aldehyde.

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

When scaling up, it is crucial to consider the following safety aspects:

  • Exothermic Reactions: The reduction of carbonyl compounds can be highly exothermic. Ensure the reactor is equipped with adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated.

  • Handling of Reducing Agents: Many reducing agents, such as lithium aluminum hydride (LiAlH₄), are pyrophoric and react violently with water and other protic solvents. Handle these reagents under an inert atmosphere (e.g., nitrogen or argon) and use appropriate personal protective equipment (PPE).

  • Solvent Safety: Use solvents in well-ventilated areas and with explosion-proof equipment. Ground all equipment to prevent static discharge.

  • Quenching Procedures: The quenching of reactive reagents must be done carefully and at a controlled temperature to avoid uncontrolled reactions.

Q3: How should this compound and its precursors be stored?

  • This compound: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It should be stored under an inert atmosphere at room temperature.[1]

  • 3-Chloropyridine-2-carboxaldehyde: This compound should also be stored in a cool, dry, and well-ventilated place to maintain its stability and quality.[2]

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of conversion, yield, and impurity profiles.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying and quantifying impurities.

Troubleshooting Guides

Route A: Reduction of 3-Chloropyridine-2-carboxaldehyde

Q: We are experiencing low yields of this compound. What are the potential causes and how can we address them?

A: Low yields can stem from several factors. Incomplete reaction is a common issue and can be addressed by increasing the reaction time or temperature, or by using a more potent reducing agent. Sub-optimal workup procedures can also lead to product loss. Ensure that the extraction solvent is appropriate and that the pH is adjusted correctly during the workup to minimize the solubility of the product in the aqueous phase. Finally, the purity of the starting aldehyde is critical; impurities can interfere with the reaction and lead to the formation of byproducts.

Q: The reaction is incomplete, and we observe the presence of the starting aldehyde in the final product. How can we drive the reaction to completion?

A: To ensure the reaction goes to completion, consider the following:

  • Stoichiometry of the Reducing Agent: Ensure a sufficient excess of the reducing agent is used.

  • Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can help drive the reaction to completion.

  • Choice of Reducing Agent: If a mild reducing agent like sodium borohydride is being used, switching to a stronger agent such as lithium aluminum hydride might be necessary, though this requires more stringent safety precautions.

Q: We are observing the formation of unknown impurities. What are the likely side products and how can they be minimized?

A: Potential side products in the reduction of 3-chloropyridine-2-carboxaldehyde include:

  • Over-reduction products: If a very strong reducing agent is used, or if the reaction conditions are too harsh, the pyridine ring itself could be reduced. Using a milder reducing agent and controlling the reaction temperature can mitigate this.

  • Dehalogenation: The chloro-substituent on the pyridine ring can sometimes be removed during reduction. This can be minimized by careful selection of the catalyst and reaction conditions if catalytic hydrogenation is used.

  • Cannizzaro reaction: Under basic conditions, the aldehyde can disproportionate to the corresponding alcohol and carboxylic acid. Maintaining a neutral or slightly acidic pH can prevent this.

Q: We are facing difficulties in isolating the product during the workup. What are the recommended procedures?

A: For efficient product isolation:

  • Quenching: Carefully quench the reaction with water or a dilute acid at a low temperature.

  • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize the recovery of the product.

  • Washing: Wash the combined organic layers with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then concentrate under reduced pressure.

Route B: Reduction of 3-Chloropyridine-2-carboxylic Acid or its Ester

Q: The reduction of the carboxylic acid/ester is sluggish or incomplete. What factors could be affecting the reaction rate?

A: The reduction of carboxylic acids and esters is generally more challenging than that of aldehydes.

  • Reducing Agent: These reductions typically require strong reducing agents like lithium aluminum hydride (LiAlH₄). Ensure the LiAlH₄ is fresh and has been handled under anhydrous conditions.

  • Solvent: Use anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.

  • Temperature: While the initial addition of the substrate to the reducing agent should be done at a low temperature, the reaction may require heating to reflux to go to completion.

Q: We are observing over-reduction or the formation of dehalogenated byproducts. How can we improve the selectivity?

A: To improve selectivity:

  • Milder Reducing Agents: If possible, consider converting the carboxylic acid to an ester and then using a milder reducing agent.

  • Temperature Control: Maintain a low temperature during the addition of the substrate and carefully control the temperature throughout the reaction.

  • Catalytic Hydrogenation: If using catalytic hydrogenation, the choice of catalyst and support is crucial to avoid dehalogenation.

Q: We have concerns about handling highly reactive reducing agents like LiAlH₄ at a larger scale. What are the key safety recommendations?

A: When using LiAlH₄ at scale:

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere.

  • Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dried.

  • Controlled Addition: Add the LiAlH₄ portion-wise or as a solution at a controlled rate to manage the exotherm.

  • Reverse Addition: Consider adding the substrate solution to the LiAlH₄ suspension to maintain an excess of the reducing agent and better control the reaction.

  • Quenching: Quench the reaction very carefully at low temperatures by the slow, dropwise addition of a quenching agent like ethyl acetate, followed by water or a dilute acid.

Q: The final product is contaminated with residual starting material (acid or ester). How can we improve the purification process?

A: To remove unreacted starting material:

  • Aqueous Wash: An aqueous wash with a mild base can help remove any unreacted carboxylic acid.

  • Crystallization: this compound is a solid at room temperature and can often be purified by crystallization from a suitable solvent system.[2]

  • Chromatography: For high-purity requirements, column chromatography on silica gel may be necessary, although this is less ideal for very large scales.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Aldehyde Reduction

This protocol describes the reduction of 3-chloropyridine-2-carboxaldehyde using sodium borohydride.

Materials:

  • 3-chloropyridine-2-carboxaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 3-chloropyridine-2-carboxaldehyde (1.0 eq) in methanol (5-10 volumes).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture back to 0-5 °C and slowly quench the reaction by the dropwise addition of water.

  • Adjust the pH of the mixture to ~7 with 1M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 5 volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter through a pad of celite and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by crystallization.

Protocol 2: Purification of this compound by Crystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes, or isopropanol).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to obtain the pure product.

Data Tables

Table 1: Comparison of Common Reducing Agents for Carbonyl Reduction

Reducing AgentPrecursorTypical SolventRelative ReactivityKey Considerations
Sodium Borohydride (NaBH₄)Aldehyde, KetoneMethanol, EthanolMildSafer to handle, selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄)Aldehyde, Ketone, Ester, Carboxylic AcidTHF, Diethyl EtherStrongHighly reactive, pyrophoric, requires strict anhydrous and inert conditions.
Catalytic Hydrogenation (e.g., H₂/Pd-C)Aldehyde, Ketone, EsterEthanol, Ethyl AcetateVariesCan be selective, but potential for dehalogenation of the pyridine ring.

Table 2: Typical Reaction Parameters for Scale-Up Synthesis of this compound via Aldehyde Reduction

ParameterValueNotes
Scale 1 kg
Reactant 3-chloropyridine-2-carboxaldehyde1.0 kg (7.06 mol)
Reducing Agent Sodium Borohydride0.32 kg (8.47 mol, 1.2 eq)
Solvent Methanol10 L
Reaction Temperature 0-25 °C
Reaction Time 2-4 hoursMonitor by HPLC
Workup Solvent Ethyl Acetate3 x 5 L
Expected Yield 85-95%
Expected Purity >98% (after crystallization)

Visualizations

Synthetic Workflow for the Production of this compound

G cluster_0 Route A: Aldehyde Reduction cluster_1 Route B: Carboxylic Acid/Ester Reduction A_start 3-Chloropyridine-2-carboxaldehyde A_process Reduction (e.g., NaBH4 in Methanol) A_start->A_process A_workup Aqueous Workup & Extraction A_process->A_workup A_purification Crystallization A_workup->A_purification A_end This compound A_purification->A_end B_start 3-Chloropyridine-2-carboxylic Acid or Ester B_process Reduction (e.g., LiAlH4 in THF) B_start->B_process B_workup Careful Quenching & Extraction B_process->B_workup B_purification Crystallization B_workup->B_purification B_end This compound B_purification->B_end

Caption: Synthetic workflows for the production of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield of This compound check_reaction Is the reaction complete? (Check by TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes increase_reagent Increase equivalents of reducing agent incomplete->increase_reagent increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp stronger_reagent Consider a stronger reducing agent incomplete->stronger_reagent check_workup Review workup procedure complete->check_workup check_purification Review purification method complete->check_purification optimize_extraction Optimize extraction solvent and pH check_workup->optimize_extraction optimize_crystallization Optimize crystallization solvent and conditions check_purification->optimize_crystallization

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Refining Catalyst Selection for Cross-Coupling Reactions with (3-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with (3-Chloropyridin-2-yl)methanol. The content is designed to address specific challenges in catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

General Troubleshooting Workflow

Before delving into specific reaction types, the following general workflow can help diagnose and resolve common issues encountered during cross-coupling reactions with this compound.

Troubleshooting_Workflow start Reaction Failure or Low Yield check_reagents Verify Reagent Quality and Stoichiometry (Aryl Halide, Coupling Partner, Base, Solvent) start->check_reagents check_reagents->start Impure/Incorrect Reagents check_inertness Ensure Strictly Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_reagents->check_inertness Reagents OK check_inertness->start Oxygen/Moisture Contamination catalyst_system Evaluate Catalyst System (Pre-catalyst, Ligand, Loading) check_inertness->catalyst_system Atmosphere OK catalyst_system->start Inactive Catalyst/Inappropriate Ligand reaction_params Optimize Reaction Parameters (Temperature, Time, Concentration) catalyst_system->reaction_params Catalyst System Appropriate reaction_params->start Suboptimal Conditions side_reactions Identify and Mitigate Side Reactions (Hydrodehalogenation, Homocoupling, Protodeboronation) reaction_params->side_reactions Parameters Optimized side_reactions->start Prevalent Side Reactions success Successful Reaction side_reactions->success Side Reactions Minimized

Caption: General troubleshooting workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the use of this compound presents challenges due to the lower reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not proceeding or giving low yields. What are the likely causes?

A1: Low reactivity of chloropyridines is a common issue. The primary reasons include:

  • Inactive Catalyst System: The combination of palladium source and ligand is crucial for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

  • Ineffective Base: The base plays a critical role in the transmetalation step. An inappropriate choice can lead to slow reaction rates or decomposition of the boronic acid.

  • Protodeboronation: The boronic acid coupling partner can be susceptible to decomposition, especially in the presence of water and certain bases.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The adjacent hydroxymethyl group may also play a role in catalyst coordination.

Q2: Which catalyst systems are recommended for the Suzuki coupling of this compound?

A2: For challenging substrates like chloropyridines, highly active catalyst systems are necessary. Consider using palladium pre-catalysts combined with bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are often effective. N-heterocyclic carbene (NHC) ligands can also be a good choice.

Q3: How can I minimize protodeboronation of my boronic acid?

A3: To reduce this side reaction, you can:

  • Use anhydrous solvents and reagents.

  • Employ boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.

  • Choose a weaker or less nucleophilic base if compatible with the reaction.

  • Minimize reaction time by using a more active catalyst system.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst system for C-Cl activation.Switch to a more active catalyst system, such as a Pd(OAc)₂ or a pre-catalyst with a Buchwald ligand (e.g., SPhos, XPhos). Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Ineffective base.Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.
Low reaction temperature.Increase the reaction temperature, typically in the range of 80-120 °C. Consider using a higher-boiling solvent like dioxane or toluene.
Significant Protodeboronation Presence of water or protic impurities.Use anhydrous solvents and reagents. Consider using a boronic ester instead of a boronic acid.
Formation of Homocoupled Products Presence of oxygen.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
Data Presentation: Catalyst and Base Screening
Palladium Source Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10070-90
Pd₂(dba)₃XPhosCs₂CO₃Toluene11075-95
Pd(PPh₃)₄-Na₂CO₃DME/H₂O8040-60
[Pd(IPr)Cl₂]₂-K₂CO₃t-BuOH/H₂O9065-85

Note: Yields are representative and can vary depending on the specific boronic acid used and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, the reaction of this compound requires a highly active catalyst system to overcome the inertness of the C-Cl bond.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is failing. What should I check first?

A1: The most common culprits for failed Buchwald-Hartwig aminations of chloropyridines are:

  • Catalyst and Ligand Choice: Standard ligands like PPh₃ are generally ineffective. Bulky, electron-rich biarylphosphine ligands are essential.

  • Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.

  • Solvent Purity: The presence of water can interfere with the catalytic cycle.

Q2: What are the best ligands for the amination of this compound?

A2: Sterically hindered and electron-rich ligands are crucial. Consider using Buchwald ligands like RuPhos, BrettPhos, or DavePhos. For primary amines, BrettPhos is often a good choice.

Q3: I am observing hydrodehalogenation of my starting material. How can I prevent this?

A3: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction. To minimize it:

  • Use a more active catalyst system to promote faster C-N bond formation.

  • Ensure strictly anhydrous conditions.

  • A slight excess of the amine (1.1-1.2 equivalents) can sometimes favor the desired reaction pathway.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
No Reaction Inappropriate ligand for C-Cl bond activation.Use a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos).
Base is not strong enough.Use a strong, non-nucleophilic base like NaOtBu or LiHMDS.
Low Yield Catalyst deactivation by oxygen.Ensure the reaction is performed under a strictly inert atmosphere with degassed solvents.
Incomplete reaction.Increase reaction temperature (80-110 °C) and/or reaction time.
Hydrodehalogenation Slow reductive elimination.Use a ligand that promotes faster reductive elimination. Ensure anhydrous conditions.
Data Presentation: Catalyst and Ligand Screening for Amination
Palladium Source Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd₂(dba)₃RuPhosNaOtBuToluene10080-95
Pd(OAc)₂BrettPhosLiHMDSTHF8075-90
G3-XPhos-K₃PO₄Dioxane11060-80

Note: Yields are representative and depend on the specific amine used.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and toluene (5 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the Sonogashira coupling of this compound?

A1: The main challenges are:

  • Low Reactivity of the Aryl Chloride: Requires more forcing conditions compared to aryl bromides or iodides.

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction promoted by the copper catalyst in the presence of oxygen.

  • Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst.

Q2: Can I perform a copper-free Sonogashira coupling with this compound?

A2: Yes, copper-free Sonogashira protocols exist and can be advantageous in minimizing alkyne homocoupling. These methods often require specific ligands and bases.

Q3: Which bases are suitable for the Sonogashira reaction?

A3: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is commonly used, often serving as both the base and part of the solvent system.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
No Product Formation Inactive catalyst system.Use a more active palladium catalyst, such as PdCl₂(PPh₃)₂. Ensure the presence of a copper(I) co-catalyst (e.g., CuI) if using a traditional protocol.
Alkyne Homocoupling Presence of oxygen.Rigorously degas all solvents and maintain a strict inert atmosphere.
Low Yield Incomplete reaction.Increase the reaction temperature. For aryl chlorides, temperatures of 80-120 °C may be necessary.
Data Presentation: Sonogashira Coupling Conditions
Palladium Catalyst Copper Co-catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMF10060-80
Pd(OAc)₂CuIP(t-Bu)₃i-Pr₂NHToluene9070-85
PdCl₂(dppf)- (Copper-free)dppfCs₂CO₃Dioxane11050-70

Note: Yields are representative and depend on the alkyne coupling partner.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add degassed triethylamine (5 mL) and then phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the mixture at 80 °C for 12-24 hours.

  • Work-up: Cool to room temperature, filter through a pad of celite, and rinse with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction couples this compound with an alkene. The regioselectivity and stereoselectivity of the reaction are important considerations.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for a Heck reaction with a chloropyridine?

A1: Heck reactions with less reactive aryl chlorides generally require:

  • An active palladium catalyst, often generated in situ from Pd(OAc)₂.

  • A suitable ligand, such as a phosphine or an N-heterocyclic carbene.

  • A base, typically an inorganic base like Na₂CO₃ or an organic base like Et₃N.

  • High reaction temperatures (often >100 °C).

Q2: How can I control the regioselectivity of the Heck reaction?

A2: The regioselectivity of the addition to the alkene is influenced by steric and electronic factors of both the alkene and the aryl halide. For monosubstituted alkenes, the aryl group typically adds to the less substituted carbon.

Q3: What are common side reactions in the Heck reaction?

A3: Common side reactions include isomerization of the double bond in the product and reduction of the aryl halide.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low Reactivity Insufficiently active catalyst.Use a more electron-rich and bulky ligand. Increase the reaction temperature. Consider using a polar aprotic solvent like DMF or NMP.
Poor Regioselectivity Competing addition pathways.Modify the ligand and solvent to influence the regioselectivity.
Product Isomerization Base-catalyzed isomerization.Use a weaker base or a different solvent system. Minimize reaction time.
Data Presentation: Heck Reaction Conditions
Palladium Source Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd(OAc)₂PPh₃Na₂CO₃DMF12050-70
Pd₂(dba)₃P(o-tol)₃Et₃NAcetonitrile10060-80
PdCl₂- (Ligandless)K₂CO₃NMP14040-60

Note: Yields are representative and depend on the alkene coupling partner.

Experimental Protocol: Heck Reaction of this compound with Styrene
  • Reaction Setup: In a pressure tube, combine this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and Na₂CO₃ (1.5 mmol, 1.5 equiv.).

  • Reagent Addition: Add styrene (1.2 mmol, 1.2 equiv.) and DMF (5 mL).

  • Reaction: Seal the tube and heat the mixture at 120 °C for 24-48 hours.

  • Work-up: Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Signaling Pathways and Logic Diagrams

Catalyst_Selection_Logic start Starting Point: This compound reaction_type Choose Cross-Coupling Reaction start->reaction_type suzuki Suzuki-Miyaura (C-C Bond) reaction_type->suzuki Boronic Acid/Ester buchwald Buchwald-Hartwig (C-N Bond) reaction_type->buchwald Amine sonogashira Sonogashira (C-C Alkyne) reaction_type->sonogashira Terminal Alkyne heck Heck (C-C Alkene) reaction_type->heck Alkene catalyst_suzuki Catalyst System: Pd(OAc)₂/SPhos Base: K₃PO₄ suzuki->catalyst_suzuki catalyst_buchwald Catalyst System: Pd₂(dba)₃/RuPhos Base: NaOtBu buchwald->catalyst_buchwald catalyst_sonogashira Catalyst System: PdCl₂(PPh₃)₂/CuI Base: Et₃N sonogashira->catalyst_sonogashira catalyst_heck Catalyst System: Pd(OAc)₂/PPh₃ Base: Na₂CO₃ heck->catalyst_heck Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition ArPd(II)(Cl)L2 ArPd(II)(Cl)L₂ Oxidative\nAddition->ArPd(II)(Cl)L2 Transmetalation Transmetalation ArPd(II)(Cl)L2->Transmetalation ArPd(II)(R)L2 ArPd(II)(R)L₂ Transmetalation->ArPd(II)(R)L2 Reductive\nElimination Reductive Elimination ArPd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-Cl This compound Ar-Cl->Oxidative\nAddition R-B(OR)2 Boronic Acid/Ester Base Base R-B(OR)2->Base Base->Transmetalation Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition ArPd(II)(Cl)L2 ArPd(II)(Cl)L₂ Oxidative\nAddition->ArPd(II)(Cl)L2 Amine\nCoordination Amine Coordination ArPd(II)(Cl)L2->Amine\nCoordination ArPd(II)(Cl)(HNR'R'')L [ArPd(Cl)(HNR'R'')L] Amine\nCoordination->ArPd(II)(Cl)(HNR'R'')L Deprotonation Deprotonation ArPd(II)(Cl)(HNR'R'')L->Deprotonation ArPd(II)(NR'R'')L ArPd(NR'R'')L Deprotonation->ArPd(II)(NR'R'')L Reductive\nElimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R'' Ar-Cl This compound Ar-Cl->Oxidative\nAddition HNR'R'' Amine HNR'R''->Amine\nCoordination Base Base Base->Deprotonation

Technical Support Center: Spectroscopic Characterization of (3-Chloropyridin-2-yl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic characterization of (3-Chloropyridin-2-yl)methanol and its reaction products.

Troubleshooting Guides

This section addresses common issues encountered during the spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Complex or Unresolved Aromatic Signals in ¹H NMR

  • Question: The aromatic region (7.0-9.0 ppm) of my ¹H NMR spectrum shows overlapping multiplets, making it difficult to assign the pyridine ring protons. What can I do?

  • Answer: The complexity in the aromatic region for pyridine derivatives is common due to intricate spin-spin coupling between adjacent protons.[1] To simplify the spectrum and improve resolution, consider the following:

    • Higher Field NMR: Utilizing a spectrometer with a higher magnetic field strength can enhance signal dispersion.[1]

    • 2D NMR Techniques: Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and identify which protons are adjacent. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments will help correlate protons to their directly attached carbons and long-range carbon-proton couplings, respectively, aiding in unambiguous assignment.

    • Solvent Effects: Changing the deuterated solvent can sometimes induce differential shifts in the proton resonances, resolving overlap.

Issue: Significant Signal Broadening in ¹H NMR

  • Question: My ¹H NMR signals are broad, hindering accurate integration and coupling constant determination. What is the likely cause and solution?

  • Answer: Signal broadening in the NMR spectra of pyridine derivatives can arise from several factors:

    • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.[1] Ensure all glassware is thoroughly cleaned and use high-purity solvents. If a metal catalyst was used in the reaction, consider treatment with a chelating agent.

    • Sample Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.[1] Acquiring spectra at different concentrations can help determine if aggregation is the issue.[1]

    • Unresolved Coupling: Complex, unresolved spin-spin coupling can also manifest as broad signals.[1]

Issue: Low Signal-to-Noise in ¹³C NMR

  • Question: My ¹³C NMR spectrum has a poor signal-to-noise ratio, even with a long acquisition time. How can I improve it?

  • Answer: The low natural abundance of the ¹³C isotope (1.1%) is the primary reason for the low sensitivity of ¹³C NMR. To enhance the signal-to-noise ratio, you can:

    • Increase the Number of Scans: Acquiring a larger number of transients will improve the signal-to-noise ratio.

    • Use a Higher Concentration: A more concentrated sample will yield a stronger signal.

    • Optimize Relaxation Delay: Ensure the relaxation delay (d1) is appropriate for all carbon nuclei in your molecule, particularly quaternary carbons which have longer relaxation times.

Mass Spectrometry (MS)

Issue: Ambiguous Molecular Ion Peak

  • Question: I am unsure about the molecular ion peak in the mass spectrum of my chlorinated pyridine product. How can I confirm it?

  • Answer: For compounds containing chlorine, the isotopic pattern is a key diagnostic tool. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio. This results in a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak (M). The presence of this isotopic pattern is a strong indicator of a chlorine-containing fragment.

Issue: Complex Fragmentation Pattern

  • Question: The fragmentation pattern of my product is complex, and I am struggling to propose a fragmentation pathway. What are the common fragmentation modes for chloropyridine derivatives?

  • Answer: The fragmentation of chloropyridines under electron ionization (EI) often involves:

    • Loss of the Chlorine Radical: A common initial fragmentation is the loss of a chlorine atom (•Cl).

    • Cleavage of the Pyridine Ring: Subsequent fragmentation can involve the loss of neutral molecules like HCN or C₂H₂.[2]

    • Side-Chain Fragmentation: For this compound and its derivatives, fragmentation of the substituent at the 2-position is also expected. For the alcohol, loss of •OH or CH₂OH is possible. For the aldehyde, loss of •CHO can occur, and for the carboxylic acid, loss of •COOH or CO₂ is common.

Fourier-Transform Infrared (FTIR) Spectroscopy

Issue: Difficulty in Assigning Key Vibrational Bands

  • Question: I am having trouble identifying the key functional group vibrations in my FTIR spectrum. What are the characteristic absorption bands for this compound and its oxidation products?

  • Answer: Key vibrational modes for these compounds include:

    • O-H Stretch: For the alcohol and carboxylic acid, a broad absorption band in the region of 3400-3200 cm⁻¹ (alcohol) or 3300-2500 cm⁻¹ (carboxylic acid) is characteristic of the O-H stretching vibration, often broadened due to hydrogen bonding.

    • C=O Stretch: For the aldehyde and carboxylic acid, a strong, sharp absorption band will be present in the carbonyl region. This typically appears around 1700-1720 cm⁻¹ for the aldehyde and 1700-1725 cm⁻¹ for the carboxylic acid.

    • C=C and C=N Stretches: The pyridine ring exhibits a series of sharp bands in the 1600-1400 cm⁻¹ region due to C=C and C=N stretching vibrations.

    • C-O Stretch: The C-O stretching vibration of the primary alcohol is typically observed in the 1050-1150 cm⁻¹ range.

    • C-Cl Stretch: The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹.

Frequently Asked Questions (FAQs)

Q1: What are the expected major reaction products of this compound?

A1: The primary reactive sites of this compound are the alcohol functionality and the chloro substituent. Common reactions include:

  • Oxidation of the methanol group to form 3-chloro-2-pyridinecarboxaldehyde and further to 3-chloro-2-pyridinecarboxylic acid.

  • Nucleophilic substitution of the chlorine atom with various nucleophiles such as amines, thiols, or alkoxides.

  • Esterification or Etherification of the alcohol group.

Q2: How can I distinguish between the starting material, the aldehyde, and the carboxylic acid products using NMR?

A2:

  • This compound: Will show a characteristic signal for the CH₂OH protons (a singlet or a triplet if coupled to the OH proton, typically around 4.5-5.0 ppm) and a broad singlet for the OH proton.

  • 3-chloro-2-pyridinecarboxaldehyde: The CH₂OH signal will be absent and replaced by a singlet for the aldehyde proton (CHO) at a significantly downfield chemical shift (typically 9.5-10.5 ppm).

  • 3-chloro-2-pyridinecarboxylic acid: Both the CH₂OH and CHO signals will be absent. A very broad singlet for the carboxylic acid proton (COOH) will appear far downfield (often >10 ppm).

Q3: What are the key differences in the FTIR spectra of the alcohol, aldehyde, and carboxylic acid?

A3:

  • Alcohol: A broad O-H stretch around 3400-3200 cm⁻¹ and a C-O stretch around 1050-1150 cm⁻¹.

  • Aldehyde: The disappearance of the broad O-H stretch and the appearance of a strong C=O stretch around 1700-1720 cm⁻¹. You may also observe characteristic C-H stretches for the aldehyde proton around 2850 and 2750 cm⁻¹.

  • Carboxylic Acid: A very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.

Q4: How can I confirm a successful nucleophilic substitution of the chlorine atom?

A4:

  • Mass Spectrometry: The molecular weight of the product will increase by the mass of the nucleophile minus the mass of chlorine. The isotopic pattern for chlorine will be absent in the molecular ion of the product.

  • NMR Spectroscopy: You will observe new signals corresponding to the protons and carbons of the introduced nucleophile. The chemical shifts of the pyridine ring protons and carbons will also be affected by the new substituent.

  • Elemental Analysis: This will provide the elemental composition of the product, confirming the replacement of chlorine with the new functional group.

Data Presentation

Table 1: Spectroscopic Data Summary for this compound and its Oxidation Products

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Key FTIR Bands (cm⁻¹)Key Mass Spec Fragments (m/z)
This compound Pyridine-H: ~7.5-8.5CH₂: ~4.8OH: broad, variablePyridine-C: ~120-155CH₂: ~60-653400-3200 (O-H stretch)1600-1400 (C=C, C=N stretch)1050-1150 (C-O stretch)<800 (C-Cl stretch)143/145 (M⁺)125/127 (M-H₂O)⁺108 (M-Cl)⁺
3-chloro-2-pyridinecarboxaldehyde Pyridine-H: ~7.6-8.6CHO: ~10.0Pyridine-C: ~122-160C=O: ~1901720-1700 (C=O stretch)1600-1400 (C=C, C=N stretch)<800 (C-Cl stretch)141/143 (M⁺)112/114 (M-CHO)⁺106 (M-Cl)⁺
3-chloro-2-pyridinecarboxylic acid Pyridine-H: ~7.7-8.7COOH: broad, >10Pyridine-C: ~123-165C=O: ~165-1703300-2500 (O-H stretch)1725-1700 (C=O stretch)1600-1400 (C=C, C=N stretch)<800 (C-Cl stretch)157/159 (M⁺)140/142 (M-OH)⁺113 (M-CO₂)⁺122 (M-Cl)⁺

Note: The exact chemical shifts and vibrational frequencies can vary depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Acquire ¹H, ¹³C, and any necessary 2D NMR spectra according to the instrument's standard operating procedures.

Sample Preparation for FTIR Spectroscopy
  • For Solids (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • For Liquids or Solutions (Neat or Solution Cell):

    • Place a drop of the neat liquid or a concentrated solution of the sample between two salt plates (e.g., NaCl or KBr).

    • Alternatively, use a liquid cell of a known path length.

    • Mount the plates or cell in the spectrometer and acquire the spectrum.

Sample Preparation for Mass Spectrometry
  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Introduce the sample into the mass spectrometer via the appropriate ionization source (e.g., direct infusion for ESI or a GC inlet for EI).

  • Acquire the mass spectrum over a suitable mass range.

Visualizations

experimental_workflow cluster_reaction Reaction & Workup cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start This compound Reaction workup Reaction Workup & Purification start->workup hplc HPLC Analysis (Purity Check) workup->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) hplc->nmr Pure Fractions ftir FTIR Spectroscopy nmr->ftir ms Mass Spectrometry ftir->ms structure Structure Elucidation ms->structure

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound reaction products.

Caption: A logical flowchart for troubleshooting common issues in the spectroscopic characterization of reaction products.

References

Validation & Comparative

Full spectroscopic analysis (1H NMR, 13C NMR, FT-IR) to confirm (3-Chloropyridin-2-yl)methanol identity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis utilizing ¹H NMR, ¹³C NMR, and FT-IR provides a definitive confirmation of the molecular structure of (3-Chloropyridin-2-yl)methanol. This guide presents a comparative analysis of its spectral data against potential isomeric impurities and related compounds, offering researchers, scientists, and drug development professionals a robust methodology for unambiguous identification.

To ensure the chemical identity and purity of this compound, a multi-faceted spectroscopic approach is essential. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful analytical techniques that provide detailed information about the molecular framework and functional groups present in a compound. By comparing the experimental data with that of potential alternatives, such as its isomer (2-Chloropyridin-3-yl)methanol and the related compound 3-Pyridinemethanol, a confident structural assignment can be made.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR spectral data for this compound and its comparative counterparts.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, (J in Hz), Integration, Assignment
This compound 8.45 (dd, J=4.7, 1.5 Hz, 1H, H6), 7.75 (dd, J=8.0, 1.5 Hz, 1H, H4), 7.30 (dd, J=8.0, 4.7 Hz, 1H, H5), 4.85 (s, 2H, CH₂), 3.50 (br s, 1H, OH)
(2-Chloropyridin-3-yl)methanol 8.35 (dd, J=4.8, 1.8 Hz, 1H, H6), 7.80 (dd, J=7.6, 1.8 Hz, 1H, H4), 7.35 (dd, J=7.6, 4.8 Hz, 1H, H5), 4.75 (s, 2H, CH₂), 3.60 (br s, 1H, OH)
3-Pyridinemethanol [1]8.50 (d, J=1.8 Hz, 1H), 8.45 (dd, J=4.8, 1.5 Hz, 1H), 7.70 (dt, J=7.8, 1.8 Hz, 1H), 7.30 (dd, J=7.8, 4.8 Hz, 1H), 4.70 (s, 2H, CH₂), 3.90 (br s, 1H, OH)[1]

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Assignment
This compound 155.0 (C2), 147.5 (C6), 139.0 (C4), 131.0 (C3), 123.0 (C5), 62.5 (CH₂)
(2-Chloropyridin-3-yl)methanol 149.0 (C2), 148.0 (C6), 138.0 (C4), 135.0 (C3), 122.5 (C5), 60.0 (CH₂)
3-Pyridinemethanol 149.0, 148.5, 135.5, 135.0, 123.5, 62.0

Table 3: FT-IR Spectral Data Comparison (cm⁻¹)

CompoundKey Absorptions and Functional Group Assignments
This compound 3350-3150 (br, O-H stretch), 3050 (Ar C-H stretch), 1580, 1450 (C=C, C=N stretch), 1030 (C-O stretch), 780 (C-Cl stretch)
(2-Chloropyridin-3-yl)methanol [2]3400-3200 (br, O-H stretch), 3060 (Ar C-H stretch), 1575, 1460 (C=C, C=N stretch), 1020 (C-O stretch), 800 (C-Cl stretch)[2]
3-Pyridinemethanol [3]3300-3100 (br, O-H stretch), 3030 (Ar C-H stretch), 1590, 1480 (C=C, C=N stretch), 1010 (C-O stretch)[3]

Note: The spectral data for this compound and (2-Chloropyridin-3-yl)methanol are based on typical values and may vary slightly based on experimental conditions. The data for 3-Pyridinemethanol is from publicly available sources for comparison.

Experimental Protocols

Standard protocols for acquiring high-quality spectroscopic data are crucial for reliable analysis.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Use a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (typically 1024 or more) and a relaxation delay of 2-5 seconds are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[4][5]

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.[6]

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr to subtract from the sample spectrum.[7]

Visualizing the Analysis Workflow

The logical flow of confirming the identity of this compound through spectroscopic analysis is depicted in the following diagrams.

Workflow for Spectroscopic Identification cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR 1H NMR Purification->H_NMR C_NMR 13C NMR Purification->C_NMR FT_IR FT-IR Purification->FT_IR Comparison Compare with Alternatives H_NMR->Comparison C_NMR->Comparison FT_IR->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: A flowchart illustrating the process from synthesis to structural confirmation.

Decision Tree for Isomer Differentiation Start Analyze 1H NMR Spectrum CH2_Shift Chemical Shift of CH2 Protons? Start->CH2_Shift Aromatic_Pattern Aromatic Splitting Pattern? CH2_Shift->Aromatic_Pattern ~4.85 ppm CH2_Shift->Aromatic_Pattern ~4.75 ppm CompoundA This compound Aromatic_Pattern->CompoundA Distinct dd patterns CompoundB (2-Chloropyridin-3-yl)methanol Aromatic_Pattern->CompoundB Different dd patterns Further_Analysis Requires 2D NMR Aromatic_Pattern->Further_Analysis Ambiguous

Caption: A decision-making diagram for distinguishing between isomers using ¹H NMR.

References

A Comparative Guide to the Chemical Reactivity of (3-Chloropyridin-2-yl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical reactivity of substituted pyridines is paramount for the efficient design and synthesis of novel chemical entities. This guide provides a detailed comparison of the chemical reactivity of (3-Chloropyridin-2-yl)methanol and its positional isomers. The analysis is grounded in fundamental principles of organic chemistry, focusing on how the relative positions of the chloro and hydroxymethyl substituents on the pyridine ring influence reactivity in key chemical transformations, namely oxidation and esterification.

Isomers Under Comparison

The isomers of this compound considered in this guide are:

Isomer NameCAS NumberStructure
This compound60588-81-0
alt text
(2-Chloropyridin-3-yl)methanol42330-59-6
alt text
(4-Chloropyridin-3-yl)methanol245124-17-8
alt text
(5-Chloropyridin-3-yl)methanol865755-15-9
alt text
(6-Chloropyridin-3-yl)methanol53636-17-2
alt text
(6-Chloropyridin-2-yl)methanol33674-97-4
alt text

Theoretical Underpinnings of Reactivity

The chemical reactivity of these isomers is primarily governed by a combination of electronic and steric effects.

Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The chlorine atom is also electron-withdrawing via induction but can donate electron density through resonance. The interplay of these effects influences the electron density at the hydroxymethyl group and the adjacent ring carbons.

Steric Effects: The proximity of substituents to the reaction center can hinder the approach of reagents. For reactions involving the hydroxymethyl group, a substituent at the adjacent position on the ring will exert a greater steric effect than one further away.

Comparative Reactivity in Key Transformations

Oxidation to the Corresponding Aldehyde

The oxidation of the primary alcohol to an aldehyde is a common transformation. The rate of this reaction can be influenced by the electronic environment of the hydroxymethyl group.

Predicted Reactivity Order (Fastest to Slowest):

(6-Chloropyridin-2-yl)methanol > this compound > (5-Chloropyridin-3-yl)methanol ≈ (4-Chloropyridin-3-yl)methanol ≈ (2-Chloropyridin-3-yl)methanol > (6-Chloropyridin-3-yl)methanol

Rationale:

  • (6-Chloropyridin-2-yl)methanol and this compound: The hydroxymethyl group is at the 2-position, which is electronically activated by the ring nitrogen. The chlorine at the 6- or 3-position will have a modest influence on the alcohol's reactivity.

  • Isomers with the hydroxymethyl group at the 3-position: The electronic influence of the ring nitrogen is less pronounced at the 3-position. The position of the chlorine atom will have a more significant impact on the electron density of the alcohol. A chlorine atom at the 2- or 6-position will have a stronger electron-withdrawing inductive effect on the 3-position.

  • (6-Chloropyridin-3-yl)methanol: The chlorine at the 6-position exerts a significant electron-withdrawing effect, potentially making the alcohol less nucleophilic and thus slower to react with the oxidant.

Fischer-Speier Esterification with Acetic Acid

Esterification is an equilibrium-limited reaction, and its rate is dependent on the nucleophilicity of the alcohol and the steric hindrance around the reaction center.

Predicted Reactivity Order (Fastest to Slowest):

(5-Chloropyridin-3-yl)methanol ≈ (4-Chloropyridin-3-yl)methanol > (6-Chloropyridin-3-yl)methanol > this compound > (2-Chloropyridin-3-yl)methanol > (6-Chloropyridin-2-yl)methanol

Rationale:

  • Steric Hindrance: Isomers with the hydroxymethyl group at the 2-position, which is adjacent to the ring nitrogen, will experience greater steric hindrance to the approach of the carboxylic acid. A chlorine atom at the adjacent 3- or 6-position will further increase this steric hindrance.

  • Electronic Effects: A more electron-rich alcohol will be a better nucleophile. The electron-withdrawing effect of the chlorine atom can reduce the nucleophilicity of the alcohol. This effect is most pronounced when the chlorine is ortho or para to the hydroxymethyl group.

Quantitative Data Summary

IsomerPredicted Relative Rate of OxidationPredicted Relative Rate of Esterification
This compound++++
(2-Chloropyridin-3-yl)methanol+++
(4-Chloropyridin-3-yl)methanol+++++
(5-Chloropyridin-3-yl)methanol+++++
(6-Chloropyridin-3-yl)methanol+++
(6-Chloropyridin-2-yl)methanol++++

Experimental Protocols for Comparative Reactivity Studies

To obtain quantitative data, the following experimental protocols are proposed.

Protocol 1: Comparative Oxidation using Manganese Dioxide (MnO₂)

This protocol allows for the comparison of oxidation rates under mild, heterogeneous conditions.

Materials:

  • Each (Chloropyridin-yl)methanol isomer

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • To six separate, identical round-bottom flasks, add a solution of each isomer (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous DCM (20 mL).

  • Equilibrate the flasks to a constant temperature (e.g., 25°C) in a water bath with magnetic stirring.

  • To each flask simultaneously, add activated MnO₂ (10.0 mmol, 10 equivalents).

  • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Immediately filter the aliquot through a small plug of celite to remove the MnO₂ and quench the reaction.

  • Dilute the filtered aliquot with DCM (1 mL).

  • Analyze the diluted sample by GC-FID to determine the ratio of the starting material to the product aldehyde relative to the internal standard.

  • Plot the concentration of the starting material versus time for each isomer to determine the initial reaction rates.

Protocol 2: Comparative Fischer-Speier Esterification

This protocol compares the rate of acid-catalyzed esterification.

Materials:

  • Each (Chloropyridin-yl)methanol isomer

  • Glacial Acetic Acid

  • Sulfuric Acid (concentrated)

  • Toluene

  • Internal standard (e.g., undecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • To six separate, identical round-bottom flasks equipped with a Dean-Stark apparatus and a reflux condenser, add a solution of each isomer (1.0 mmol), glacial acetic acid (2.0 mmol), and the internal standard (0.5 mmol) in toluene (20 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each flask.

  • Heat the reaction mixtures to reflux.

  • At regular time intervals (e.g., 30, 60, 120, 240, and 480 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Immediately quench the aliquot with a saturated sodium bicarbonate solution (1 mL).

  • Extract the organic components with ethyl acetate (1 mL).

  • Analyze the organic extract by GC-FID to determine the ratio of the starting material to the product ester relative to the internal standard.

  • Plot the concentration of the starting material versus time for each isomer to determine the initial reaction rates.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of the chemical reactivity of the (Chloropyridin-yl)methanol isomers.

G Experimental Workflow for Comparative Reactivity Analysis cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Analysis & Comparison Isomer1 This compound Setup Reaction Setup Isomer1->Setup Isomer2 Other Isomers Isomer2->Setup Reagents Reactants & Solvents Reagents->Setup Reaction Controlled Reaction (e.g., Oxidation, Esterification) Setup->Reaction Initiate Reaction Sampling Time-course Sampling Reaction->Sampling Quench Reaction Quenching Sampling->Quench Analysis GC-FID Analysis Quench->Analysis Data Data Processing (Kinetics, Yields) Analysis->Data Comparison Comparative Reactivity Report Data->Comparison

Caption: A generalized workflow for the comparative study of isomer reactivity.

Conclusion

The chemical reactivity of this compound and its isomers is subtly yet significantly influenced by the positions of the chloro and hydroxymethyl substituents. While direct comparative experimental data is scarce, a qualitative and predictive understanding of their relative reactivity can be established based on fundamental electronic and steric principles. For quantitative comparisons, rigorous experimental protocols, such as those outlined in this guide, are essential. This comprehensive approach enables researchers and drug development professionals to make more informed decisions in the selection and application of these versatile building blocks.

A Comparative Guide to HPLC Method Development and Validation for (3-Chloropyridin-2-yl)methanol Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a developed and validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (3-Chloropyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The performance of this method is compared with other potential analytical techniques, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for quality control and regulatory compliance.

Developed HPLC Method and Validation

A robust reversed-phase HPLC (RP-HPLC) method was developed to separate this compound from its potential impurities. The method's validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: Hold at 40% A, 60% B

      • 25-26 min: Linear gradient back to 95% A, 5% B

      • 26-30 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 272 nm

    • Injection Volume: 10 µL

    • Diluent: Mobile Phase A and Methanol in a 1:1 ratio.

Experimental Protocol: Method Validation

The developed HPLC method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of potential impurities was determined by injecting the blank, placebo (if applicable), this compound standard, and a spiked sample containing known impurities. The retention times and peak purity were evaluated.

  • Linearity: Linearity was established by preparing a series of solutions of this compound at five different concentrations ranging from the LOQ to 150% of the target concentration. The peak areas were plotted against the corresponding concentrations, and the correlation coefficient (r²) was calculated.[1]

  • Range: The range of the method was determined from the linearity studies and was established as the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy was assessed by performing recovery studies on a placebo spiked with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated.[2][1]

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by performing six replicate injections of the standard solution at 100% of the target concentration on the same day and under the same operating conditions. The relative standard deviation (%RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-assay precision): Determined by repeating the repeatability study on a different day, with a different analyst, and on a different instrument. The %RSD was calculated to assess the method's reproducibility.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting series of diluted solutions of known concentrations.[3]

  • Robustness: The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic component), and observing the effect on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates).[4]

Data Presentation: HPLC Method Validation Summary

The following table summarizes the hypothetical quantitative data obtained during the validation of the HPLC method for this compound.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.9990.9995
Range LOQ to 150% of target concentration0.1 µg/mL to 15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.03 µg/mL
LOQ -0.1 µg/mL
Robustness System suitability parameters remain within limitsComplies

Comparison with Alternative Analytical Methods

While HPLC is a widely used and robust technique for purity assessment, other analytical methods can also be considered. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the available instrumentation. High-performance liquid chromatography (HPLC) is a widely used analytical technique for impurity identification and quantification in the pharmaceutical industry.[5] It offers excellent resolution, sensitivity, and selectivity for impurity analysis.[5]

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Versatile, high resolution, sensitive, suitable for non-volatile and thermally labile compounds.Can be time-consuming, requires solvent consumption.
Gas Chromatography (GC) Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency, fast analysis times, suitable for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field within a capillary.High efficiency, minimal sample and solvent consumption, rapid analysis.Lower sensitivity for some applications, reproducibility can be challenging.
Ultra-Performance Liquid Chromatography (UPLC) A type of HPLC that uses smaller particle size columns and higher pressures for faster and more efficient separations.Faster analysis times, higher resolution and sensitivity compared to conventional HPLC.Higher initial instrument cost, potential for column clogging with complex matrices.

Workflow for HPLC Method Development and Validation

The following diagram illustrates the logical workflow from the initial development of the HPLC method to its final validation.

HPLC_Method_Development_and_Validation_Workflow HPLC Method Development and Validation Workflow A Define Analytical Target Profile (ATP) B Method Development & Optimization (Column, Mobile Phase, Gradient, etc.) A->B C System Suitability Testing (Resolution, Tailing Factor, etc.) B->C C->B Optimization Required D Method Validation (ICH Q2(R1)) C->D E Specificity D->E F Linearity & Range D->F G Accuracy (Recovery) D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Validated HPLC Method for Routine Use J->K Final Approval

Caption: Workflow for HPLC Method Development and Validation.

References

Comparative Biological Activity of Novel (3-Chloropyridin-2-yl)methanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of novel derivatives of (3-Chloropyridin-2-yl)methanol. The information is based on available experimental data and aims to facilitate the evaluation of these compounds as potential therapeutic agents.

The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of a chlorine atom and a methanol group at the 2 and 3 positions of the pyridine ring, as seen in the core structure of this compound, offers a unique template for the development of novel therapeutic agents. This guide summarizes the available data on the biological activities of its derivatives, presenting comparative data, experimental protocols, and insights into their potential mechanisms of action.

Anticancer Activity

Derivatives of the closely related 3-chloropyridine scaffold have demonstrated significant potential as anticancer agents. While specific data on a broad series of novel this compound derivatives is still emerging, studies on analogous structures provide valuable insights into their potential efficacy and mechanisms of action.

For instance, novel pyrimidine-tethered compounds have shown remarkable anticancer activity against cell lines such as MCF-7 (breast cancer), with IC50 values in the sub-micromolar range.[1] Some of these compounds also exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] Similarly, novel pyridothienopyrimidine derivatives have displayed potent cytotoxic activity against HepG-2 (hepatocellular carcinoma) and MCF-7 cell lines, with some compounds showing greater efficacy than the standard drug doxorubicin.[2] These compounds were also found to be potent inhibitors of EGFR kinase.[2]

The general experimental approach to assess the anticancer activity of these compounds involves cytotoxicity assays against a panel of human cancer cell lines.

Comparative Anticancer Activity Data
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine-tethered compoundsMCF-70.07 - 8.05[1]
Pyridothienopyrimidine derivativesHepG-21.17 - 6.78[2]
Pyridothienopyrimidine derivativesMCF-72.79 - 20.88[2]
Indole-based tyrphostin derivativesHCT-116Sub-micromolar[3]
Indole-based tyrphostin derivativesMCF-7/Topo0.10 - 0.18[3]
Indole-based tyrphostin derivatives518A20.6 - 2.8[3]
Indole-based tyrphostin derivativesHuh-70.01 - 0.04[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Workflow for MTT Assay:

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h to allow cell attachment cell_seeding->incubation1 compound_treatment Treat cells with varying concentrations of the test compounds incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4h to allow formazan formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway Implicated in Anticancer Activity:

Several studies on pyridine derivatives point towards the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by pyridine derivatives.

Antimicrobial Activity

Derivatives of 3-chloropyridine have also been investigated for their antimicrobial properties. A study on 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which are structurally very similar to the target compounds of this guide, revealed significant fungicidal and insecticidal activities.[4] This suggests that derivatives of this compound could also possess a broad spectrum of antimicrobial activities.

Furthermore, novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have demonstrated potent antibacterial activity against a range of Gram-positive bacteria, with some compounds exhibiting an eight-fold stronger inhibitory effect than the commercially available antibiotic linezolid.[3][5]

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Comparative Antimicrobial Activity Data
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
3-Bromo-1-(3-chloropyridin-2-yl)-pyrazole derivativesErysiphe graminis>90% inhibition at 50 µg/mL[4]
3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivativesGram-positive bacteria0.25 - 32[3][5]
3-Benzylaminopyrazine-2-carboxamidesMycobacterium tuberculosis H37Rv6 - 42 (µM)[6]
Aminopyridine AcetamidesE. coli, P. mirabilis, S. pyogenes37.5 - 125[7][8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow start Start serial_dilution Prepare serial dilutions of the test compound in a 96-well plate start->serial_dilution inoculation Inoculate each well with a standardized microbial suspension serial_dilution->inoculation incubation Incubate the plate at an appropriate temperature for 18-24h inoculation->incubation visual_inspection Visually inspect the wells for microbial growth (turbidity) incubation->visual_inspection mic_determination Determine the MIC as the lowest concentration with no visible growth visual_inspection->mic_determination end End mic_determination->end

Caption: Workflow of the broth microdilution assay for MIC determination.

Conclusion

The available data, primarily from analogous structures, suggests that novel derivatives of this compound are promising candidates for further investigation as both anticancer and antimicrobial agents. The presence of the chloro and methanol substituents on the pyridine ring provides a versatile platform for structural modifications to optimize potency and selectivity. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for preclinical development. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such investigations.

References

Head-to-Head Catalyst Comparison for the Efficient Synthesis of (3-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on selecting the optimal catalyst for the synthesis of the key intermediate, (3-Chloropyridin-2-yl)methanol.

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the choice of catalyst for the reduction of a suitable precursor, typically 3-chloropyridine-2-carboxylic acid or its esters. This guide provides a head-to-head comparison of common catalysts employed for this transformation, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The selection of a catalyst for the reduction of 3-chloropyridine-2-carboxylic acid or its esters to this compound involves a trade-off between reactivity, selectivity, cost, and safety. While specific comparative studies for this exact transformation are not extensively documented in publicly available literature, data from related reductions of pyridine carboxylic acids and general catalytic hydrogenation principles allow for a comparative assessment. The following table summarizes the expected performance of common catalysts based on available data for similar transformations.

CatalystPrecursorTypical Yield (%)Reaction ConditionsKey AdvantagesPotential Drawbacks
Rhodium on Carbon (Rh/C) 3-Chloropyridine-2-carboxylic acidHighLow to moderate H₂ pressure, Room to moderate temperatureHigh activity for hydrogenation of both the carboxylic acid and the pyridine ring (if desired and controlled).Higher cost compared to other catalysts. May lead to over-reduction of the pyridine ring if not carefully controlled.
Raney Nickel (Raney Ni) Methyl 3-chloropyridine-2-carboxylateModerate to HighModerate H₂ pressure (e.g., 70 psi), Room temperature to 70°C, Methanol or Ethanol as solvent.Cost-effective, High activity for various reductions.Pyrophoric nature requires careful handling. May require higher catalyst loading. Can be sensitive to substrate impurities.
Palladium on Carbon (Pd/C) 3-Chloropyridine-2-carboxylic acid esterModerateVaries depending on reaction conditions.Widely used for hydrogenolysis, but can be effective for reductions. Generally good functional group tolerance.May be less active for carboxylic acid/ester reduction compared to Rh or Ru. Potential for dehalogenation of the chloro-substituent.
Ruthenium-based catalysts 3-Chloropyridine-2-carboxylic acid/esterPotentially HighVaries widely based on the specific complex (homogeneous or heterogeneous).High activity for ester and carboxylic acid reduction. Can offer high selectivity under optimized conditions.Can be expensive. Homogeneous catalysts may require challenging separation from the product.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and optimizing synthetic procedures. Below are representative protocols for the synthesis of this compound using different catalytic systems, adapted from procedures for similar substrates.

Protocol 1: Reduction of Methyl 3-chloropyridine-2-carboxylate using Raney Nickel

This protocol is adapted from a general procedure for the reduction of a nitrile group on a pyridine derivative using Raney Nickel.[1]

Materials:

  • Methyl 3-chloropyridine-2-carboxylate

  • Raney Nickel (slurry in water or ethanol)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Pressure reactor (e.g., Parr shaker)

Procedure:

  • In a pressure reactor, a solution of methyl 3-chloropyridine-2-carboxylate (1.0 eq) in anhydrous methanol (10-20 volumes) is prepared.

  • Raney Nickel (typically 10-50% by weight of the substrate) is carefully added to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • The reactor is sealed and purged several times with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen atmosphere (e.g., 70 psi) at a controlled temperature (e.g., 25-70°C) for a specified time (e.g., 16 hours).[1]

  • Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).

  • Upon completion, the reactor is carefully depressurized and purged with an inert gas.

  • The catalyst is removed by filtration through a pad of celite. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography.

Protocol 2: Hydrogenation of 3-Chloropyridine-2-carboxylic acid using Rhodium on Carbon (Rh/C)

This protocol is a general representation for the hydrogenation of a pyridine carboxylic acid.

Materials:

  • 3-Chloropyridine-2-carboxylic acid

  • 5% Rhodium on Carbon (Rh/C)

  • Solvent (e.g., water, methanol, or acetic acid)

  • Hydrogen gas (H₂)

  • Pressure reactor

Procedure:

  • 3-Chloropyridine-2-carboxylic acid (1.0 eq) is dissolved or suspended in the chosen solvent in a pressure reactor.

  • 5% Rh/C catalyst (typically 1-5 mol%) is added to the mixture.

  • The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-500 psi).

  • The reaction is stirred at a specific temperature (e.g., 25-80°C) until the hydrogen uptake ceases.

  • Reaction completion is verified by an appropriate analytical method.

  • After cooling and depressurization, the catalyst is filtered off.

  • The solvent is removed under reduced pressure, and the resulting this compound is isolated and purified.

Visualizing the Synthetic Pathway and Experimental Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the general synthetic pathway and a typical experimental workflow.

G General Synthetic Pathway to this compound cluster_0 Precursor cluster_1 Product 3-Chloropyridine-2-carboxylic acid 3-Chloropyridine-2-carboxylic acid Methyl 3-chloropyridine-2-carboxylate Methyl 3-chloropyridine-2-carboxylate 3-Chloropyridine-2-carboxylic acid->Methyl 3-chloropyridine-2-carboxylate Esterification (MeOH, H⁺) This compound This compound 3-Chloropyridine-2-carboxylic acid->this compound Catalytic Hydrogenation (e.g., Rh/C, H₂) Methyl 3-chloropyridine-2-carboxylate->this compound Catalytic Hydrogenation (e.g., Raney Ni, H₂)

Caption: Synthetic routes to this compound.

G Experimental Workflow for Catalytic Hydrogenation start Start prep Prepare solution of precursor in solvent start->prep add_cat Add catalyst under inert atmosphere prep->add_cat reaction Pressurize with H₂ and heat with stirring add_cat->reaction monitor Monitor reaction progress (TLC/GC/HPLC) reaction->monitor monitor->reaction Incomplete workup Cool, depressurize, and filter catalyst monitor->workup Complete isolate Concentrate filtrate and purify product workup->isolate end End isolate->end

Caption: A typical experimental workflow for the synthesis.

Conclusion

The choice of catalyst for the synthesis of this compound is a critical parameter that influences yield, purity, cost, and safety of the process. Rhodium-based catalysts generally exhibit high activity, while Raney Nickel offers a cost-effective alternative. Palladium and Ruthenium catalysts also present viable options, with their performance being highly dependent on the specific reaction conditions and substrate. The provided experimental protocols and workflows serve as a foundation for researchers to develop and optimize their synthetic strategies for this important pharmaceutical intermediate. Further screening and optimization of reaction parameters are recommended to identify the most efficient catalytic system for a specific application.

References

A Researcher's Guide to Absolute Structure Validation: A Comparative Analysis of Single-Crystal X-ray Diffraction and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical and pharmaceutical research. The three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, making accurate stereochemical assignment essential. While single-crystal X-ray diffraction (SC-XRD) remains the definitive method, powerful spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), have emerged as robust alternatives, particularly when suitable crystals are elusive.

This guide provides an objective comparison of these techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate approach for their specific needs.

Quantitative Comparison of Leading Techniques

The choice of method for absolute structure determination depends on several factors, including the nature of the sample, its physical state, and the available instrumentation. The following table summarizes the key performance indicators for SC-XRD, VCD, and ECD.

ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystal, utilizing anomalous dispersion to determine the 3D structure directly.[1][2][3]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5][6][7]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[4][8]
Sample Phase Solid (high-quality single crystal required).[1][6]Solution or neat liquid.[7][9][10]Solution.[9]
Sample Amount Micrograms to milligrams.[9]5-15 mg (typically recoverable).[7][9]Micrograms to milligrams.[9]
Need for Crystals Yes, this is a critical and often challenging requirement.[6]No.[6][7]No.[9]
Need for Chromophore No.No, a significant advantage.[6]Yes, for strong signals.[1]
Reliance on Calculations No, it is a direct method. The Flack or Hooft parameter provides a statistical measure of the correctness of the determined structure.[9][11]Yes, requires comparison with ab initio Density Functional Theory (DFT) calculations.[4][6]Yes, requires comparison with Time-Dependent DFT (TD-DFT) calculations.[4][12]
Key Indicator of Success Flack parameter close to 0 with a small standard uncertainty (e.g., < 0.08).[11][13]Good correlation in sign and relative intensity between experimental and calculated spectra.Good match between experimental and calculated spectra.[12]
Ambiguity Low, considered the "gold standard" for unambiguous determination.[1][14]Low, if a good spectral match is achieved.Can be ambiguous if the molecule is highly flexible or lacks a suitable chromophore.[8]
Throughput Low to medium, dependent on crystallization time.Medium.Medium.

Experimental Protocols

Detailed and rigorous experimental procedures are crucial for obtaining reliable data for absolute structure determination. Below are standardized protocols for each of the key techniques.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of the enantiomerically pure compound with dimensions typically in the range of 0.1-0.3 mm.[15] Various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution can be employed.

  • Data Collection: The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To maximize the anomalous scattering effect, the choice of X-ray wavelength is critical. For organic molecules containing mainly light atoms (C, H, N, O), copper radiation (Cu Kα, λ ≈ 1.54 Å) is generally preferred over molybdenum radiation (Mo Kα, λ ≈ 0.71 Å) due to its stronger anomalous scattering effect.[3][9] Data is collected over a range of orientations by rotating the crystal.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods.

  • Absolute Structure Determination: The key to determining the absolute configuration is the analysis of anomalous dispersion.[2] This is quantified by refining the Flack parameter, which should converge to a value close to 0 for the correct absolute structure and close to 1 for its inverse.[11] A small standard uncertainty in the Flack parameter is essential for a confident assignment. Alternatively, the Hooft parameter, derived from Bayesian statistics on Bijvoet pairs, can provide a more reliable estimation, especially for light-atom structures.[7]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of the chiral compound is prepared in a suitable deuterated or infrared-transparent solvent (e.g., CDCl₃, CCl₄). The concentration is typically in the range of 0.01 to 0.1 M.[4]

  • VCD Spectrum Measurement: The VCD and corresponding infrared (IR) absorption spectra are recorded on a VCD spectrometer. To achieve a good signal-to-noise ratio, multiple scans are typically co-added. The measurement time can range from minutes to several hours.

  • Computational Modeling:

    • Conformational Search: A thorough conformational search is performed using molecular mechanics or semi-empirical methods to identify all low-energy conformers of the molecule.

    • DFT Optimization and Frequency Calculation: The geometries of the identified conformers are then optimized, and their vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

  • Spectral Comparison and Assignment: The calculated VCD spectra of the individual conformers are Boltzmann-averaged based on their relative energies to generate a final theoretical spectrum. This calculated spectrum is then compared to the experimental VCD spectrum. A good agreement in the signs and relative intensities of the major bands allows for the unambiguous assignment of the absolute configuration.[6]

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent. The concentration is chosen to give an optimal absorbance (typically between 0.5 and 1.5) in the wavelength range of interest.

  • ECD Spectrum Measurement: The ECD and UV-Vis absorption spectra are recorded on an ECD spectrometer.

  • Computational Modeling:

    • Conformational Analysis: Similar to VCD, a comprehensive conformational analysis is performed to locate all significant low-energy conformers.

    • TD-DFT Calculations: The electronic excitation energies and rotational strengths for each conformer are calculated using Time-Dependent Density Functional Theory (TD-DFT).

  • Spectral Comparison and Assignment: The calculated ECD spectra for each conformer are Boltzmann-averaged. This theoretical spectrum is then compared with the experimental ECD spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[12] For molecules with multiple chromophores, the Exciton Chirality Method (ECM) can be a powerful tool for direct assignment based on the sign of the observed couplet in the ECD spectrum.[8]

Visualizing the Workflows

To further clarify the experimental and analytical processes, the following diagrams illustrate the logical workflows for each technique.

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_output Output crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement abs_structure Absolute Structure Validation refinement->abs_structure flack_hooft Flack/Hooft Parameter abs_structure->flack_hooft

Figure 1. Workflow for Absolute Structure Determination by SC-XRD.

VCD_ECD_Workflow cluster_experimental Experimental cluster_computational Computational cluster_comparison Comparison & Assignment cluster_result Result sample_prep Sample Preparation (Solution) spectrum_acq Spectra Acquisition (VCD/ECD & IR/UV) sample_prep->spectrum_acq comparison Compare Experimental & Calculated Spectra spectrum_acq->comparison conf_search Conformational Search dft_calc DFT/TD-DFT Calculations conf_search->dft_calc boltzmann Boltzmann Averaging dft_calc->boltzmann boltzmann->comparison abs_config Absolute Configuration Assigned comparison->abs_config

Figure 2. General Workflow for VCD and ECD Analysis.

Conclusion

The determination of absolute configuration is a critical task in modern chemistry and drug development. Single-crystal X-ray diffraction remains the unequivocal gold standard, providing direct and unambiguous structural information when high-quality crystals are available. However, the challenges associated with crystallization have spurred the development and refinement of powerful solution-phase spectroscopic techniques. Vibrational Circular Dichroism has emerged as a particularly robust and versatile alternative, applicable to a wide range of chiral molecules without the need for a chromophore. Electronic Circular Dichroism is also a valuable tool, especially when the Exciton Chirality Method can be applied.

Ultimately, the choice of technique will be guided by the specific properties of the molecule under investigation and the resources available. For critical applications, employing more than one technique can provide an additional layer of confidence in the assigned absolute configuration.

References

Comparative Analysis of Synthetic Routes to (3-Chloropyridin-2-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Chloropyridin-2-yl)methanol is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. The strategic selection of a synthetic route is paramount for drug development and manufacturing, directly impacting production costs, scalability, and overall efficiency. This guide provides an objective comparison of two primary synthetic pathways to this compound, focusing on reaction yield and cost-effectiveness. The analysis is supported by quantitative data, detailed experimental protocols, and a logical workflow diagram to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparative Analysis of Synthetic Routes

The two most viable synthetic routes to this compound begin from different commercially available precursors: 3-Chloropicolinic acid and 2,3-Dichloropyridine. Each route presents distinct advantages and challenges in terms of reagent cost, operational complexity, and overall yield.

Data Presentation: Yield and Cost Comparison

The following table summarizes the key quantitative parameters for the two primary synthetic routes. Reagent and starting material costs are estimates based on bulk pricing from various suppliers and are subject to market fluctuations.

ParameterRoute 1: Reduction of 3-Chloropicolinic AcidRoute 2: Functionalization of 2,3-Dichloropyridine
Starting Material 3-Chloropicolinic acid2,3-Dichloropyridine
Key Steps 1. Direct reduction of the carboxylic acid1. Selective formylation at the 2-position2. Reduction of the resulting aldehyde
Overall Yield High (Typically >90%)Moderate (Estimated 60-75% over two steps)
Key Reagents & Solvents Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF)n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), Sodium borohydride (NaBH₄), Toluene, THF
Estimated Cost of Starting Material (per kg) ~$385[1]~$760 - $4,210[2][3]
Estimated Reagent Cost High (LiAlH₄ is a costly and hazardous reagent)[4][5]Moderate (NaBH₄ is significantly cheaper and safer than LiAlH₄)[6][7]
Process Safety & Scalability Involves pyrophoric LiAlH₄, requiring strict anhydrous conditions and specialized handling, which can be challenging to scale.Involves pyrophoric n-BuLi at cryogenic temperatures (-78 °C), which poses scalability challenges. The second step is operationally simple.
Environmental Impact Generates aluminum salt waste, which requires appropriate disposal.Generates salt byproducts from quenching the lithiated intermediate.

Analysis Summary

  • Route 1 is a direct and high-yielding approach. Its primary drawback is the reliance on Lithium Aluminum Hydride (LiAlH₄), a potent but hazardous and expensive reducing agent that requires stringent safety protocols. Despite the higher reagent cost, the single-step, high-yield nature and the relatively lower cost of the starting material, 3-chloropicolinic acid, make it an attractive option for laboratory-scale synthesis.

  • Route 2 offers an alternative that avoids the use of LiAlH₄ in the final reduction step, opting for the safer and more economical Sodium Borohydride (NaBH₄)[6][7]. However, this route is a two-step process with a lower overall yield. The significantly higher and more variable cost of the starting material, 2,3-dichloropyridine, and the need for cryogenic conditions for the initial formylation step, make this route more complex and likely more expensive, especially at a larger scale. The reactivity of the 2-position of 2,3-dichloropyridine towards nucleophiles is a known characteristic, supporting the feasibility of this approach[8].

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Reduction of 3-Chloropicolinic Acid with LiAlH₄

This protocol describes the direct reduction of the carboxylic acid to the primary alcohol.

Materials:

  • 3-Chloropicolinic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

  • 15% aqueous Sodium hydroxide (NaOH) solution

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 1 M solution of LiAlH₄ in THF (1.2 equivalents).

  • The suspension is cooled to 0 °C in an ice-water bath.

  • 3-Chloropicolinic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the flask is cooled back to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).

  • The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of celite, and the filter cake is washed with ethyl acetate.

  • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by silica gel column chromatography if necessary.

Route 2: Functionalization of 2,3-Dichloropyridine

This two-step protocol involves a selective formylation followed by reduction.

Step 2a: Synthesis of 3-Chloro-2-formylpyridine

Materials:

  • 2,3-Dichloropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and 2,3-dichloropyridine (1.0 equivalent).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Add anhydrous DMF (1.2 equivalents) dropwise and continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude aldehyde, which is used in the next step without further purification.

Step 2b: Reduction to this compound

Materials:

  • Crude 3-Chloro-2-formylpyridine

  • Sodium borohydride (NaBH₄)[6][7]

  • Methanol

Procedure:

  • Dissolve the crude 3-chloro-2-formylpyridine from the previous step in methanol and cool the solution to 0 °C.

  • Add NaBH₄ (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Carefully add water to quench the excess NaBH₄, followed by the addition of 1 M HCl to adjust the pH to ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude product.

  • Purify by silica gel column chromatography to obtain pure this compound.

Workflow Visualization

The following diagram illustrates the logical flow of the comparative analysis, outlining the two synthetic pathways from their respective starting materials to the final product and the key comparison metrics.

G cluster_Route1 Route 1 cluster_Route2 Route 2 cluster_Analysis Comparison Metrics Target This compound Yield Yield Target->Yield Cost Cost Target->Cost Safety Safety / Scalability Target->Safety SM1 3-Chloropicolinic Acid Step1 Reduction SM1->Step1 Starting Material Step1->Target Product Reagent1 LiAlH₄ Reagent1->Step1 Reagent SM2 2,3-Dichloropyridine Step2a Formylation SM2->Step2a Starting Material Intermediate 3-Chloro-2-formylpyridine Step2a->Intermediate Step2b Reduction Intermediate->Step2b Step2b->Target Product Reagent2 n-BuLi / DMF Reagent2->Step2a Reagents Reagent3 NaBH₄ Reagent3->Step2b Reagent

Caption: Comparative workflow for synthesizing this compound.

References

Cytotoxicity assays for novel compounds synthesized from (3-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Anticancer Activity of Synthesized Compounds Derived from Pyridine Scaffolds.

The search for novel anticancer agents has led to the extensive exploration of heterocyclic compounds, with pyridine derivatives emerging as a promising class of molecules. Scaffolds such as (3-Chloropyridin-2-yl)methanol serve as versatile chemical building blocks for synthesizing more complex, biologically active compounds.[1] Their adaptable structure permits a wide range of chemical modifications, leading to a diverse spectrum of pharmacological activities. This guide provides a comparative analysis of the cytotoxic effects of various recently synthesized pyridine derivatives against several human cancer cell lines, benchmarking their performance against established chemotherapeutic agents.

Performance Comparison of Cytotoxic Pyridine Derivatives

The cytotoxic potential of a novel compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population in vitro. A lower IC50 value signifies higher cytotoxic potency. The following tables summarize the IC50 values for several novel pyridine derivatives compared to standard anticancer drugs, Doxorubicin and 5-Fluorouracil (5-FU), across various cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Novel Pyridine Derivatives vs. Standard Drugs on Breast and Liver Cancer Cell Lines.

Compound IDDerivative ClassMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
Novel Compound 3a 3-Cyanopyridine>10019.98
Novel Compound 4a 3-Cyanopyridine12.519.87
Novel Compound 5c 3-Cyanopyridine8.346.19
Novel Compound 6c 3-Cyanopyridine10.238.31
Doxorubicin Anthracycline0.861.21
5-Fluorouracil (5-FU) Pyrimidine Analogue28.5624.34

Data sourced from a study on 3-cyanopyridine derivatives as survivin inhibitors.[2] The study indicates that while these novel compounds show activity, they are less potent than Doxorubicin but show comparable or higher potency than 5-FU in these cell lines.

Table 2: Cytotoxicity (IC50 in µg/mL) of Tetralin-Core Pyridine Derivatives vs. 5-Fluorouracil.

Compound IDDerivative ClassHela (Cervix) IC50 (µg/mL)MCF7 (Breast) IC50 (µg/mL)
Novel Compound 3a α,β-Unsaturated Ketone3.54.5
Novel Compound 6a 2-Oxopyridine7.115.4
Novel Compound 7a 2-Thioxopyridine8.118.2
Novel Compound 7b 2-Thioxopyridine5.911.7
5-Fluorouracil (5-FU) Pyrimidine Analogue5.07.5

Data sourced from a study on tetralin-based pyridine derivatives.[3] Notably, compound 3a demonstrated higher potency than the reference drug 5-FU against both HeLa and MCF7 cell lines.[3]

Experimental Protocols for Cytotoxicity Assays

Accurate and reproducible assessment of cytotoxicity is fundamental to anticancer drug discovery. Below are detailed methodologies for three widely used colorimetric assays: the MTT, SRB, and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures cell viability based on the metabolic activity of mitochondria. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours at 37°C to allow for attachment.

  • Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a method for determining cell density based on the measurement of total cellular protein content. It relies on the ability of the SRB dye to bind to basic amino acid residues of proteins under acidic conditions.

Protocol:

  • Cell Plating & Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.[4][5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.

Protocol:

  • Cell Plating & Treatment: Seed and treat cells in a 96-well plate. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) using a microplate reader.[6] The level of formazan product is proportional to the amount of LDH released, indicating the extent of cytotoxicity.[6]

Visualized Workflows and Pathways

To further clarify the experimental process and potential mechanism of action, the following diagrams illustrate a typical cytotoxicity assay workflow and a key signaling pathway involved in cell death.

Cytotoxicity_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis p1 Seed Cells in 96-Well Plate p2 Incubate (24h) for Cell Adherence p1->p2 t1 Prepare Serial Dilutions of Novel Compounds p2->t1 t2 Add Compounds to Cells t1->t2 t3 Incubate for Exposure Period (48-72h) t2->t3 a1 Perform Assay (e.g., Add SRB Reagent) t3->a1 a2 Wash, Solubilize Dye a1->a2 a3 Measure Absorbance (Microplate Reader) a2->a3 d1 Calculate Cell Viability (%) a3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 Value d2->d3

Caption: General workflow for an in vitro cytotoxicity assay.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage Cytotoxic Compound/ DNA Damage bcl2_family Bcl-2 Family (Bax/Bak) dna_damage->bcl2_family mito Mitochondria bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Experimental Validation of GSK2795039: A (3-Chloropyridin-2-yl)methanol-based Scaffold for Potent and Selective NADPH Oxidase 2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the experimental validation of GSK2795039, a potent and selective inhibitor of NADPH Oxidase 2 (NOX2). GSK2795039 features a pyrrolo[2,3-b]pyridine scaffold, a derivative of the (3-Chloropyridin-2-yl)methanol chemical space. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of GSK2795039's performance against other known NOX2 inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy of NOX2 Inhibitors

The inhibitory potency of GSK2795039 against NOX2 has been extensively evaluated in various assay formats. The following tables summarize the half-maximal inhibitory concentration (IC50) and pIC50 values of GSK2795039 in comparison to other commonly used NOX inhibitors.

Table 1: Inhibitory Activity of GSK2795039 in Cell-Free NOX2 Assays

Assay TypeDetection MethodInhibitorpIC50 (mean ± SD)IC50 (µM)
Semi-recombinant NOX2HRP/Amplex RedGSK27950396.57 ± 0.170.269
DPI7.07 ± 0.25-
NADPH DepletionAbsorbance at 340 nmGSK27950396.60 ± 0.130.251
DPI7.55 ± 0.24-
Oxygen ConsumptionOximetryGSK2795039--
DPI--
Xanthine OxidaseHRP/Amplex RedGSK27950394.54 ± 0.1628.8
DPI6.57 ± 0.21-

Data sourced from multiple studies, including Hirano, K., et al. (2015).[1][2]

Table 2: Inhibitory Activity of GSK2795039 in Cell-Based NOX2 Assays

Cell TypeActivatorDetection MethodInhibitorpIC50 (mean ± SD)
Differentiated HL60 cellsPMAL-012 LuminescenceGSK27950396.74 ± 0.17
DPI6.84 ± 0.22
Differentiated HL60 cellsPMAOxyburst Green FluorescenceGSK27950396.73 ± 0.16
Human PBMCsPMAL-012 LuminescenceGSK27950396.60 ± 0.08
Differentiated PLB-985 cellsPMAWST-1 AssayGSK27950395.54 ± 0.25

Data sourced from Hirano, K., et al. (2015).[2]

Table 3: Selectivity of GSK2795039 Against Other NOX Isoforms

NOX IsoformCell-Based Assay (WST-1)IC50 (µM)
NOX1Inactive>1000
NOX3Inactive>1000
NOX4Inactive>1000
NOX5Inactive>1000

Data sourced from Cayman Chemical product information and Hirano, K., et al. (2015).[1][2]

Mechanism of Action: Competitive Inhibition

Kinetic studies have demonstrated that GSK2795039 acts as a competitive inhibitor of NOX2 with respect to its substrate, NADPH.[2][3][4] This mechanism suggests that GSK2795039 binds to the active site of the NOX2 enzyme, directly competing with NADPH for binding. This is a distinct mechanism compared to other inhibitors like diphenyleneiodonium (DPI), which acts as an uncompetitive inhibitor.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell-Free Semi-Recombinant NOX2 Activity Assay (HRP/Amplex Red)

This assay measures the direct inhibitory effect of compounds on the reconstituted NOX2 enzyme complex.

  • Reagents and Materials:

    • Recombinant NOX2 components (gp91phox and p22phox in membrane fractions, purified p47phox, p67phox, and Rac1)

    • NADPH

    • Horseradish Peroxidase (HRP)

    • Amplex Red

    • Assay Buffer (e.g., HBSS)

    • Test inhibitors at various concentrations

  • Procedure:

    • Pre-incubate the test compound with the semi-recombinant NOX2 enzyme components for 10 minutes at room temperature in a 96-well plate.

    • Initiate the reaction by adding a mixture of Amplex Red (final concentration 25 µM) and HRP (final concentration 0.05 U/ml) in HBSS.

    • Activate the NOX2 enzyme by adding an appropriate stimulus (e.g., arachidonic acid).

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.

    • Calculate the rate of reaction and determine the percent inhibition at each inhibitor concentration to derive the IC50 value.[3]

Cellular Reactive Oxygen Species (ROS) Production Assay

This assay assesses the efficacy of inhibitors in a cellular context by measuring the production of ROS.

  • Cell Culture:

    • Use a cell line expressing NOX2, such as differentiated human HL-60 cells or peripheral blood mononuclear cells (PBMCs).

  • Reagents and Materials:

    • Cell-permeable ROS detection probe (e.g., L-012 for chemiluminescence or Oxyburst Green for fluorescence)

    • NOX2 activator, such as Phorbol 12-myristate 13-acetate (PMA)

    • Assay Buffer (e.g., HBSS)

    • Test inhibitors at various concentrations

  • Procedure:

    • Seed cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 10 minutes).

    • Add the ROS detection probe to the wells.

    • Stimulate the cells with PMA (e.g., 100 nM) to activate NOX2.

    • Measure the luminescence or fluorescence signal over time using a microplate reader.

    • Calculate the percent inhibition relative to vehicle-treated, PMA-stimulated cells to determine the IC50 value.[2]

Oxygen Consumption Assay

This assay directly measures the enzymatic activity of NOX2 by quantifying the consumption of its substrate, oxygen.

  • Reagents and Materials:

    • Isolated human neutrophils or other NOX2-expressing cells

    • NOX2 activator (e.g., PMA)

    • Assay Buffer

    • Test inhibitors at various concentrations

  • Procedure:

    • Resuspend cells in the assay buffer.

    • Pre-incubate the cells with the test inhibitor or vehicle.

    • Place the cell suspension in the chamber of an oximeter.

    • Stimulate the cells with PMA to induce the respiratory burst.

    • Monitor the rate of oxygen consumption over time.

    • Compare the rates of oxygen consumption in the presence and absence of the inhibitor to determine its effect on NOX2 activity.[2]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.

NOX2_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_reaction Enzymatic Reaction Stimulus Stimulus (e.g., PMA, fMLP) Receptor Receptor Stimulus->Receptor binds PKC PKC Receptor->PKC activates NOX2_complex Inactive NOX2 Complex (gp91phox + p22phox) Active_NOX2 Active NOX2 Complex NOX2_complex->Active_NOX2 activates Superoxide Superoxide (O2-) Active_NOX2->Superoxide produces p47phox p47phox PKC->p47phox phosphorylates Assembled_complex Assembled Cytosolic Complex p47phox->Assembled_complex conformational change p67phox p67phox p67phox->Assembled_complex p40phox p40phox p40phox->Assembled_complex Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP activates Rac_GTP->Assembled_complex Assembled_complex->NOX2_complex translocates and binds NADPH NADPH NADPH->Active_NOX2 O2 O2 O2->Active_NOX2 GSK2795039 GSK2795039 GSK2795039->Active_NOX2 inhibits (competitive with NADPH)

Caption: NOX2 Activation Pathway and Inhibition by GSK2795039.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation cluster_data Data Analysis cell_free Cell-Free NOX2 Assay (Semi-recombinant) ic50 IC50 Determination cell_free->ic50 nadph_depletion NADPH Depletion Assay nadph_depletion->ic50 oxygen_consumption Oxygen Consumption Assay oxygen_consumption->ic50 selectivity NOX Isoform Selectivity Assays (NOX1, 3, 4, 5) cellular_ros Cellular ROS Production Assay (e.g., HL-60, PBMCs) cellular_ros->ic50 pma_stimulation PMA Stimulation pma_stimulation->cellular_ros kinetics Kinetic Analysis (Mechanism of Action) ic50->kinetics comparison Comparison with other inhibitors ic50->comparison end End: Characterized Inhibitor start Start: Identify Potential Inhibitor (GSK2795039) start->cell_free start->nadph_depletion start->oxygen_consumption start->selectivity start->pma_stimulation

References

Safety Operating Guide

Proper Disposal of (3-Chloropyridin-2-yl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (3-Chloropyridin-2-yl)methanol are critical for ensuring both personal safety and environmental protection. Due to its chlorinated pyridine structure, this compound is classified as a hazardous halogenated organic waste and must be managed accordingly. Disposal through standard drainage or regular trash is strictly prohibited.[1]

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, adhering to standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. All operations involving this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.[1]

  • Eye Protection: Use safety glasses or chemical splash goggles.[1][3]

  • Lab Coat: A flame-retardant lab coat is recommended.[1]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH/MSHA approved respirator.[3]

In Case of Spills: Small spills should be absorbed using an inert material such as sand or vermiculite.[1] The absorbed material must then be collected into a designated, sealed container for hazardous waste.[1][4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5][6]

Hazard Profile of Chlorinated Pyridine Compounds
Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid direct contact and inhalation. Use appropriate PPE and work in a well-ventilated area.[1]
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing.[1]
Eye Irritation Causes serious eye irritation.[1]Wear safety glasses or goggles.[1]
Environmental Hazard Potentially persistent in the environment.Do not allow the chemical to enter drains or waterways.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to segregation, containment, and documentation.

Step 1: Waste Characterization and Segregation

This compound must be disposed of as halogenated organic waste .[2][7] This is a critical first step as it dictates the entire disposal pathway.

  • Segregation is Key: Never mix halogenated organic waste with non-halogenated waste.[2][7] Mixing these waste streams can complicate the disposal process and significantly increase disposal costs.[4]

  • Check for Incompatibilities: Keep this waste separate from incompatible materials such as strong acids, bases, or oxidizing agents to prevent dangerous chemical reactions.[6][8]

Step 2: Containerization

Select an appropriate and clearly labeled container for waste collection.

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable.[1] The use of metal cans is not recommended as halogenated solvents can degrade and corrode the metal.[8]

  • Condition: Ensure the container is in good condition, free from cracks or defects.[5]

  • Venting: For mixtures that may generate gas, specialized vented caps may be necessary. Consult with your EHS department.[8]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. The waste container must be labeled as soon as the first drop of waste is added.[5]

The label must include:

  • The words "Hazardous Waste" .[1]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[1][5]

  • List of all constituents and their approximate percentages if it is a mixed waste stream.[1]

  • Applicable hazard identification (e.g., Toxic, Flammable).[4]

  • The name and contact information of the generating researcher or lab.[4]

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[4]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[4][5]

  • Secondary Containment: Store the container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[2][4]

  • Storage Location: Keep the waste in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[4][8]

Step 5: Request for Disposal

Once the waste container is nearly full (approximately 75% capacity) or is no longer needed, a request for pickup must be submitted.[4]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Do Not Dispose Independently: Under no circumstances should you attempt to dispose of this chemical waste yourself. Final disposal must be handled by a licensed hazardous waste management company.[9][10]

Step 6: Decontamination of Empty Containers

Containers that once held this compound must be properly decontaminated before being discarded or reused.

  • Rinsing: The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[1][11]

  • Disposal of Rinsed Containers: After thorough rinsing and air-drying in a fume hood, and once the label has been defaced, the container may be disposed of as regular non-hazardous laboratory glass or plastic, in accordance with institutional policies.[1][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Segregation & Containerization cluster_2 Storage & Disposal A Identify this compound for Disposal B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Work in a Chemical Fume Hood B->C D Characterize as 'Hazardous Halogenated Organic Waste' C->D E Select a Compatible, Leak-Proof Container D->E Segregate from non-halogenated waste F Label Container with: - 'Hazardous Waste' - Full Chemical Name - All Constituents & Percentages E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Keep Container Sealed in Secondary Containment G->H I Container Full? H->I I->H No, continue to add waste as needed J Contact EHS for Waste Pickup I->J Yes K EHS Coordinates with Licensed Disposal Vendor J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (3-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (3-Chloropyridin-2-yl)methanol. The following procedures are based on established best practices for managing chlorinated heterocyclic compounds to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A robust personal protective equipment plan is the first line of defense against chemical exposure. The table below outlines the recommended PPE for handling this compound, based on the safety profiles of analogous compounds.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust and splashes.[1][2] A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate short-term protection.[1][2][4] For prolonged contact or handling larger quantities, consult the manufacturer's chemical resistance guide for appropriate glove materials (e.g., neoprene or butyl rubber).[1] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[1][2] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not available or if exposure limits are exceeded.[1][2][3] For solid compounds, a particulate filter conforming to EN 143 is recommended.[1]

Experimental Protocols: Safe Handling and Disposal

Safe Handling Protocol:

  • Preparation : Before handling the compound, ensure the work area is clean and uncluttered. Verify that a certified chemical fume hood is functioning correctly.[2] All required PPE should be inspected and worn properly.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[4][5] Use appropriate laboratory equipment such as spatulas and glassware.

  • During Handling : Avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust or vapors.[3] Do not eat, drink, or smoke in the handling area.[3][6][7]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate the work surface and any equipment used.

Disposal Plan:

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[2][5][8]

  • Waste Segregation and Collection :

    • Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[5]

    • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated hazardous waste container.[5]

    • Empty Containers : The first rinse of any empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[9]

  • Storage : Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.[8] Keep containers tightly closed.[3][6][10]

  • Disposal : Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Never dispose of this chemical down the drain or in regular trash.[5]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound A Preparation - Verify fume hood function - Inspect and don PPE B Handling in Fume Hood - Weighing and transfer - Avoid contact and inhalation A->B C Post-Handling - Decontaminate work area - Wash hands thoroughly B->C D Waste Segregation - Solid waste - Contaminated materials - Rinsate C->D E Waste Containment - Use labeled, sealed containers - Store in designated area D->E F Disposal - Contact EHS or licensed contractor E->F

Caption: Standard operating procedure for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.